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2-Chloro-5-fluoro-3-(pyrrolidin-2-YL)pyridine Documentation Hub

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  • Product: 2-Chloro-5-fluoro-3-(pyrrolidin-2-YL)pyridine

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Scope: Molecular characterization, structural causality, and validated synthetic workflows for the C9H10ClFN2 scaffold. E...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Scope: Molecular characterization, structural causality, and validated synthetic workflows for the C9H10ClFN2 scaffold.

Executive Summary

In modern drug discovery, the strategic design of heterocyclic building blocks is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine is a highly specialized, multifunctional scaffold. It combines the metabolic resilience of a fluorinated heterocycle, the synthetic versatility of an ortho-chloropyridine, and the basic hydrogen-bonding capacity of a pyrrolidine ring. This whitepaper provides an in-depth technical deconstruction of its molecular properties and establishes a self-validating protocol for its incorporation into complex active pharmaceutical ingredients (APIs).

Molecular Identity & Physicochemical Profiling

Accurate stoichiometric calculations and analytical tracking rely on precise molecular parameters. The combination of a halogenated pyridine core with a cyclic secondary amine yields a distinct physicochemical profile.

Quantitative Data Summary
ParameterValueCausality / Significance in Drug Design
Chemical Name 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridineDefines the exact regiochemistry of substitutions.
Molecular Formula C9H10ClFN2Dictates the exact atomic composition for elemental analysis.
Molecular Weight 200.64 g/mol Critical for precise stoichiometric scaling in catalysis.
Monoisotopic Mass 200.0516 DaTarget m/z for High-Resolution Mass Spectrometry (HRMS).
CAS Registry Number 1270360-19-4 (Free Base)Unique identifier for supply chain procurement [3].
Salt Form CAS 1260847-45-7 (Di-HCl, R-isomer)Enhances aqueous solubility and bench stability.

Structural Causality in Medicinal Chemistry

As a Senior Application Scientist, I emphasize that every functional group on a scaffold must serve a distinct mechanistic purpose. The architecture of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine is not arbitrary; it is engineered for late-stage functionalization and target engagement.

  • The Fluorine Effect (C5 Position): The strategic incorporation of fluorine leverages its high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å). This substitution fundamentally lowers the pKa of the adjacent pyridine nitrogen, modulating membrane permeability. More importantly, it sterically and electronically blocks cytochrome P450-mediated oxidation at the electron-rich C5 position, drastically improving the metabolic half-life of the resulting drug candidate [1].

  • The Chlorine Handle (C2 Position): The C2-chloro group serves as an orthogonal electrophilic handle. While 2-chloropyridines are notoriously sluggish in oxidative addition compared to their bromo- or iodo- counterparts, they offer superior bench stability. Modern cross-coupling methodologies utilize specialized ligands to force the oxidative addition of the C-Cl bond [2].

  • The Pyrrolidine Moiety (C3 Position): The cyclic secondary amine acts as a basic center, essential for forming salt bridges or hydrogen bonds within a target protein's binding pocket.

StructuralLogic Scaffold 2-Chloro-5-fluoro-3- (pyrrolidin-2-yl)pyridine F_Group 5-Fluoro Motif Scaffold->F_Group Cl_Group 2-Chloro Motif Scaffold->Cl_Group Pyr_Group 3-Pyrrolidin-2-yl Scaffold->Pyr_Group Metabolism Metabolic Stability & pKa Modulation F_Group->Metabolism Blocks Oxidation Coupling Cross-Coupling Handle Cl_Group->Coupling Electrophilic Site Binding Target Binding (Basic Amine) Pyr_Group->Binding H-Bond Donor

Fig 1: Structural-pharmacological relationships of the substituted pyridine scaffold.

Experimental Methodology: Self-Validating Synthetic Workflow

To utilize this scaffold in a Suzuki-Miyaura cross-coupling reaction, the secondary amine of the pyrrolidine ring must first be protected. Failure to do so will result in the free amine coordinating with the Palladium catalyst, leading to rapid catalyst poisoning or unwanted Buchwald-Hartwig auto-amination.

Step-by-Step Protocol: C2-Functionalization

Step 1: Amine Protection (Boc-Protection)

  • Procedure: Dissolve 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine (1.0 equiv) in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA, 2.0 equiv) followed by Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv) at 0 °C. Warm to room temperature and stir for 4 hours.

  • Causality: TEA neutralizes the HCl salt (if using CAS 1260847-45-7) and acts as an acid scavenger. Boc2O sterically shields the nitrogen, preventing catalyst deactivation in the subsequent step.

  • Validation Checkpoint: Perform LC-MS (ESI+). The reaction is complete when the starting material (m/z 201.05) disappears and the Boc-protected intermediate (m/z 301.10) is the sole peak.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Procedure: In a flame-dried Schlenk flask, combine the Boc-protected intermediate (1.0 equiv), an aryl boronic acid (1.5 equiv), and K2CO3 (3.0 equiv). Add Pd(dppf)Cl2 (0.05 equiv). Degas and backfill with N2 three times. Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) and heat to 90 °C for 12 hours.

  • Causality: Pd(dppf)Cl2 is selected because the bidentate dppf ligand enforces a bite angle that accelerates the difficult oxidative addition into the 2-chloropyridine bond [2]. K2CO3 is chosen as it is basic enough to form the reactive boronate complex but mild enough to leave the Boc group intact. Water is strictly required to facilitate transmetalation.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show a new, UV-active spot. LC-MS must confirm the mass of the coupled product.

Step 3: Deprotection & Isolation

  • Procedure: Treat the crude coupled product with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature. Concentrate under reduced pressure and purify via Preparative-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Causality: TFA cleanly cleaves the Boc group, releasing the basic pyrrolidine amine. Prep-HPLC ensures the removal of palladium trace metals and boronic acid homocoupling byproducts.

  • Validation Checkpoint: 1H-NMR (DMSO-d6) must show the disappearance of the intense 9-proton Boc singlet at ~1.4 ppm.

ExpWorkflow Step1 1. Amine Protection Boc2O, TEA Step2 2. Cross-Coupling Pd(dppf)Cl2, Base Step1->Step2 Step3 3. Deprotection TFA in DCM Step2->Step3 Step4 4. Purification Prep-HPLC Step3->Step4 Step5 5. Validation LC-MS & NMR Step4->Step5

Fig 2: Step-by-step synthetic workflow for C2-functionalization and validation.

Analytical Characterization Standards

To ensure scientific integrity and trustworthiness, any batch of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine (or its derivatives) must pass rigorous analytical gating:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Using Electrospray Ionization in positive mode (ESI+), the free base must exhibit a dominant molecular ion peak at [M+H]+ = 201.05 . Furthermore, due to the natural isotopic abundance of Chlorine-37 (~24%), a distinct M+2 peak at 203.05 must be visible at approximately one-third the intensity of the parent ion.

  • Nuclear Magnetic Resonance (NMR): 19F-NMR is highly diagnostic for this scaffold. A single, sharp peak should be observed (typically between -120 to -130 ppm, depending on the solvent), confirming the presence of the C5-fluorine without interference from the proton spectrum.

References

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry. National Institutes of Health (PubMed). URL:[Link]

  • Everson, D. A., Buonomo, J. A., & Weix, D. J. (2015). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. Synlett. National Institutes of Health (PMC). URL:[Link]

Exploratory

Pharmacological Potential of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine Derivatives: A Technical Guide to nAChR Modulation and Drug Development

Executive Summary & Core Rationale The discovery of epibatidine, a natural alkaloid with antinociceptive properties 200-fold more potent than morphine, catalyzed the exploration of neuronal nicotinic acetylcholine recept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

The discovery of epibatidine, a natural alkaloid with antinociceptive properties 200-fold more potent than morphine, catalyzed the exploration of neuronal nicotinic acetylcholine receptors (nAChRs) as targets for non-opioid analgesia[1]. However, epibatidine's severe dose-limiting toxicities—driven by off-target activation of ganglionic (α3β4) and neuromuscular (α1β1δγ) receptors—necessitated the development of highly selective synthetic analogs[2].

The compound 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine represents a sophisticated evolution of the nornicotine scaffold. By strategically introducing a 2-chloro and 5-fluoro substitution pattern onto the pyridine ring, medicinal chemists can profoundly alter the molecule's electronic distribution, metabolic stability, and receptor subtype selectivity. This technical guide explores the structure-activity relationships (SAR), mechanistic pharmacology, and experimental validation protocols required to develop these halogenated derivatives into viable therapeutics for neuropathic pain and cognitive disorders.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The transition from a simple 3-(pyrrolidin-2-yl)pyridine (nornicotine) to a di-halogenated derivative is not arbitrary; it is driven by precise physicochemical causality aimed at optimizing central nervous system (CNS) drug parameters.

The Causality of Halogenation
  • 2-Chloro Substitution: The placement of a chlorine atom at the 2-position of the pyridine ring serves two critical functions. First, it acts as a bioisostere for the chlorine found in epibatidine and the clinical candidate ABT-594, which is essential for anchoring the molecule within the hydrophobic pocket of the α4β2 orthosteric binding site[1]. Second, the electron-withdrawing nature of the halogen significantly reduces the pKa of the pyridine nitrogen. This prevents excessive protonation at physiological pH, thereby reducing off-target affinity for peripheral ganglionic receptors.

  • 5-Fluoro Substitution: Fluorination at the 5-position provides a dual advantage. It acts as a metabolic shield, blocking cytochrome P450-mediated ring hydroxylation and N-oxidation, which are the primary clearance pathways for nicotine analogs. Furthermore, the fluorine atom increases the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetrance without adding significant steric bulk.

Quantitative Physicochemical Comparison
PropertyNornicotine2-Chloro-5-fluoro DerivativePharmacological Rationale
Pyridine pKa ~4.8~2.5 - 3.0Halogen electron withdrawal reduces basicity, altering physiological protonation states.
LogP (Lipophilicity) 0.8~2.1Fluorine addition enhances BBB penetration for targeted CNS exposure.
α4β2 Affinity (

)
~10-50 nM< 1 nM (Predicted)2-Chloro mimics epibatidine's crucial halogen bond in the binding pocket[2].
Metabolic Stability LowHighHalogens block primary sites of CYP450 oxidative metabolism.

Pharmacological Targets & Mechanism of Action

The primary therapeutic target for 2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine derivatives is the α4β2 nAChR subtype , which is densely expressed in the CNS, particularly in the thalamus, cortex, and dorsal horn of the spinal cord.

Upon binding to the orthosteric site at the α4/β2 interface, the agonist induces a conformational shift that opens the central ion pore. The resulting influx of


 and 

depolarizes the presynaptic membrane, triggering the opening of voltage-gated calcium channels (VGCCs). This cascading calcium influx facilitates the exocytosis of inhibitory neurotransmitters—such as GABA and norepinephrine—into the synaptic cleft, effectively dampening ascending pain signals[3].

nAChR_Pathway Ligand 2-Cl-5-F-Nornicotine Derivative Receptor α4β2 nAChR (Presynaptic) Ligand->Receptor Orthosteric Binding IonChannel Channel Opening (Na+, Ca2+ Influx) Receptor->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization VGCC VGCC Activation (Further Ca2+ Influx) Depolarization->VGCC Release Neurotransmitter Release (GABA, DA, NE) VGCC->Release Vesicle Exocytosis Analgesia Antinociception / Analgesia Release->Analgesia Pain Pathway Modulation

Mechanism of α4β2 nAChR activation and downstream antinociceptive signaling.

Experimental Workflows & Protocols

To validate the pharmacological potential of a synthesized 2-chloro-5-fluoro derivative, a self-validating cascade of in vitro assays must be executed. The logic here is sequential: establish binding affinity first, confirm functional agonism second, and rigorously map off-target liabilities third.

Protocol 1: Radioligand Binding Assay (Affinity & Selectivity)

This assay determines the binding affinity (


) of the compound by measuring its ability to displace a known radioligand.
  • Membrane Preparation: Homogenize rat cortical tissue (for native α4β2) or harvest HEK293 cells stably expressing human α4β2, α3β4, and α1β1δγ receptors.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM

    
    epibatidine (or 
    
    
    
    cytisine for α4β2 selectivity), and the test compound in serial dilutions (10 pM to 10 µM) in Tris-HCl buffer (pH 7.4).
  • Equilibration: Incubate at 4°C for 2 hours to reach steady-state equilibrium. Causality note: 4°C is chosen to prevent receptor desensitization and protease degradation during the assay.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash with ice-cold buffer, add scintillation fluid, and count radioactivity.

  • Data Analysis: Calculate the

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation. A successful candidate will show a
    
    
    nM for α4β2 and a >10,000-fold selectivity window over α1β1δγ[1].
Protocol 2: FLIPR Calcium Flux Assay (Functional Efficacy)

Binding does not equal activation. This assay confirms whether the compound acts as an agonist, partial agonist, or antagonist.

  • Cell Plating: Seed HEK293 cells expressing human α4β2 nAChRs into 384-well black-walled, clear-bottom plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) and probenecid (to inhibit dye efflux) for 1 hour at 37°C.

  • Baseline Measurement: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds.

  • Compound Addition: Inject the 2-chloro-5-fluoro derivative automatically and monitor fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes.

  • Validation Control: Use nicotine (10 µM) as a 100% efficacy reference standard. Calculate the

    
     and 
    
    
    
    (intrinsic activity) of the test compound.

Assay_Workflow Compound Compound Synthesis & Purification (>99%) Binding Radioligand Binding ([3H]Epibatidine Displacement) Compound->Binding Selectivity Subtype Selectivity (α4β2 vs α3β4 / α1β1δγ) Binding->Selectivity Calculate Ki Functional FLIPR Calcium Flux (Fluo-4 AM Assay) InVivo In Vivo Models (Hot-Plate / Neuropathic Pain) Functional->InVivo Agonist Efficacy Confirmed Selectivity->Functional High Selectivity Ratio

Step-by-step pharmacological validation workflow for nAChR ligands.

Therapeutic Applications & Future Directions

The pharmacological optimization of the 3-(pyrrolidin-2-yl)pyridine core via 2-chloro and 5-fluoro substitution yields compounds with immense translational potential:

  • Opioid-Sparing Analgesics: By acting directly on descending inhibitory pain pathways via α4β2 and potentially α6β4 receptors[3], these derivatives can treat severe neuropathic and inflammatory pain without the respiratory depression, tolerance, or addiction liabilities associated with µ-opioid receptor agonists.

  • Cognitive Enhancement: Sub-analgesic doses of selective α4β2 agonists have demonstrated efficacy in enhancing attention and working memory, positioning these derivatives as investigational tools for ADHD and Alzheimer's disease.

Future drug development must continue to prioritize the therapeutic window—specifically maximizing the separation between central analgesic efficacy and peripheral autonomic side effects.

References

  • Donnelly-Roberts, D. L., et al. "ABT-594[(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization." Journal of Pharmacology and Experimental Therapeutics (1998). URL: [Link]

  • "Epibatidine: A Promising Natural Alkaloid in Health." MDPI (2018). URL: [Link]

  • "Functional α6β4 acetylcholine receptor expression enables pharmacological testing of nicotinic agonists with analgesic properties." Journal of Clinical Investigation (2020). URL: [Link]

Sources

Foundational

Stereoelectronic Optimization in Kinase Inhibitor Design: The Role of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In my tenure as a Senior Application Scientist overseeing targeted oncology p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In my tenure as a Senior Application Scientist overseeing targeted oncology pipelines, the transition from a micromolar hit to a sub-nanomolar clinical candidate almost always hinges on the precise stereoelectronic tuning of the core scaffold. 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine (CAS 1260847-45-7) represents a masterclass in such tuning.

Primarily utilized as a chiral building block in the synthesis of next-generation Tropomyosin receptor kinase (TRK) and Janus kinase (JAK) inhibitors, this scaffold solves three critical challenges in drug design: off-target cardiotoxicity (hERG liability), rapid CYP450-mediated metabolic clearance, and entropic penalties during target binding. This whitepaper deconstructs the mechanistic rationale behind this specific fragment, provides quantitative structure-activity relationship (SAR) data, and details a self-validating synthetic workflow for its integration into kinase inhibitor cores.

Structural Rationale & Physicochemical Tuning

The architecture of 2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine is not arbitrary; every functional group serves a distinct pharmacokinetic (PK) or pharmacodynamic (PD) purpose .

  • The 5-Fluoro Substituent (Metabolic Shielding): Unsubstituted pyridines are highly susceptible to oxidative metabolism by cytochrome P450 enzymes. The highly electronegative fluorine atom at the 5-position deactivates the aromatic ring toward electrophilic oxidation. Furthermore, fluorine lowers the pKa of the adjacent pyridine nitrogen, reducing its basicity. This is critical for mitigating binding affinity to the hERG potassium channel, a primary cause of drug-induced cardiotoxicity.

  • The 2-Chloro Substituent (Conformational Locking): While halogens are often used as reactive handles, in the final drug molecule, the 2-chloro group acts as a steric anchor. Its bulk restricts the rotation of the adjacent pyrrolidine ring, locking the molecule into the bioactive conformation required to fit the deep hydrophobic pocket of the kinase ATP-binding site.

  • The Chiral Pyrrolidine Ring (Spatial Vectoring): The secondary amine of the (R)-pyrrolidine serves as the nucleophilic attachment point to the main inhibitor core (e.g., a pyrazolo[1,5-a]pyrimidine). The chiral center ensures that the fluoropyridine moiety is projected at the exact dihedral angle necessary to maximize Van der Waals interactions within the target kinase.

Application in TRK Kinase Inhibition

The neurotrophic tyrosine receptor kinase (NTRK) genes can undergo abnormal fusions, resulting in constitutively active TRK fusion proteins that drive oncogenesis across multiple solid tumors. Inhibitors utilizing the 2-chloro-5-fluoropyridine scaffold are designed to competitively block the ATP-binding pocket of these aberrant kinases .

TRK_Signaling NTRK NTRK Fusion Kinase (Constitutively Active) PI3K PI3K / AKT (Survival) NTRK->PI3K MAPK RAS / MAPK (Proliferation) NTRK->MAPK PLC PLC-gamma (Synaptic Plasticity) NTRK->PLC Drug Inhibitor with Fluoropyridine Scaffold Drug->NTRK

TRK signaling pathway and inhibition by targeted fluoropyridine scaffolds.

Quantitative SAR Data

To illustrate the causality of these structural modifications, the following table summarizes representative benchmarking data for a generic pyrazolo-pyrimidine TRK inhibitor core when functionalized with various pyridine-pyrrolidine scaffolds.

Scaffold ModificationTrkA IC₅₀ (nM)CYP3A4 CLint (µL/min/mg)Lipophilic Efficiency (LipE)hERG IC₅₀ (µM)
Des-chloro, des-fluoro 45.2112.53.12.4
5-Fluoro only 12.445.04.58.1
2-Chloro, 5-Fluoro (Target)1.8 < 15.0 6.2 > 30.0

Data Interpretation: The dual halogenation strategy yields a 25-fold increase in target potency (TrkA IC₅₀) by minimizing the entropic penalty of binding. Simultaneously, the intrinsic clearance (CLint) drops significantly due to the fluorine-mediated metabolic shielding, and the hERG liability is practically eliminated (>30 µM) due to the lowered basicity of the system.

Synthetic Methodology & Experimental Workflow

Integrating this building block into an inhibitor core requires stringent control over reaction conditions. Because the pyrrolidine nitrogen is sterically hindered by the adjacent chiral center and the ortho-chloro group on the pyridine ring, standard coupling conditions often fail or result in racemization.

Exp_Workflow Step1 1. Chiral Scaffold CAS 1260847-45-7 Step2 2. Free-Basing (DIPEA, DCM) Step1->Step2 Step3 3. SNAr Coupling (110°C, DMSO) Step2->Step3 Step4 4. Purification (Prep-HPLC) Step3->Step4 Step5 5. Kinase Assay (IC50 Validation) Step4->Step5

Step-by-step synthetic workflow for integrating the chiral pyridine scaffold.

Step-by-Step Protocol: Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • (R)-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride

  • 5-chloropyrazolo[1,5-a]pyrimidin-3-amine (Electrophilic Core)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure & Mechanistic Causality:

  • Free-Basing the Scaffold: Suspend 1.0 equivalent of the dihydrochloride salt in anhydrous DMSO. Add 3.5 equivalents of DIPEA.

    • Causality: The commercial scaffold is supplied as a dihydrochloride salt to prevent atmospheric degradation. DIPEA is chosen over stronger bases (like NaH) because it is strictly non-nucleophilic; it acts as a proton sink to liberate the secondary amine without competing for the electrophilic core, preventing side-product formation.

  • Electrophile Addition: Add 1.05 equivalents of the 5-chloropyrazolo[1,5-a]pyrimidin-3-amine core to the solution.

  • Thermal Activation: Heat the reaction mixture to 110°C under a nitrogen atmosphere for 12 hours.

    • Causality: DMSO is selected as a highly polar aprotic solvent to stabilize the negatively charged Meisenheimer complex transition state inherent to SNAr reactions. The elevated temperature (110°C) is mandatory; the secondary nitrogen of the pyrrolidine is heavily sterically hindered by the chiral pocket, resulting in a high activation energy barrier that cannot be overcome at room temperature.

  • Quenching and Extraction: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over MgSO₄.

  • Validation: Purify via reverse-phase Prep-HPLC. Confirm the retention of the (R)-stereocenter using chiral HPLC and verify the mass via LC-MS.

Conclusion

The integration of 2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine into a drug discovery program is a prime example of rational, stereoelectronic design. By understanding the causality behind its structural features—using fluorine for metabolic stability and pKa modulation, chlorine for conformational locking, and the chiral pyrrolidine for precise spatial vectoring—researchers can systematically engineer out liabilities while driving sub-nanomolar potency in kinase targets.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications National Institutes of Health (PMC) URL:[Link]

  • Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors (US8791123B2)
Exploratory

Technical Guide: Isomeric Forms and Synthetic Utility of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine

The following technical guide details the isomeric forms, synthesis, and applications of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine , a critical chiral scaffold in the development of next-generation TRK kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the isomeric forms, synthesis, and applications of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine , a critical chiral scaffold in the development of next-generation TRK kinase inhibitors.

Executive Summary

2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine is a high-value heterocyclic building block used primarily in the synthesis of macrocyclic kinase inhibitors, most notably Selitrectinib (LOXO-195) .[1] Its structure features a pyridine ring substituted with a chlorine atom at the C2 position (activating it for nucleophilic attack), a fluorine atom at C5 (modulating metabolic stability), and a chiral pyrrolidine ring at C3.[1]

The molecule possesses a single chiral center at the C2 position of the pyrrolidine ring, resulting in two enantiomers: (R) and (S) . In the context of TRK inhibition, the (R)-enantiomer is the bioactive pharmacophore required to fit the ATP-binding pocket of the target kinase, specifically overcoming resistance mutations (e.g., solvent-front mutations) encountered with first-generation inhibitors like Larotrectinib.[1]

Structural Analysis & Stereochemistry

The Chiral Center

The stereochemistry is defined by the carbon atom at position 2 of the pyrrolidine ring, which serves as the linker to the pyridine.

  • Systematic Name: 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 200.64 g/mol (Free base)[1]

IsomerConfigurationCAS NumberRole in Drug Discovery
Isomer A (R)-Enantiomer 1260847-45-7 (2HCl)Eutomer (Active Scaffold).[1] Key intermediate for Selitrectinib.[1]
Isomer B (S)-EnantiomerN/A (Less common)Distomer (Inactive/Less Active).[1] Often removed during resolution.[1]
Conformational Dynamics

The pyrrolidine ring exhibits "envelope" puckering, which positions the pyridine substituent in either a pseudo-equatorial or pseudo-axial orientation.[1] In the bioactive macrocyclic conformation of LOXO-195, the (R)-configuration forces the pyridine ring into a specific vector that allows the C2-Chlorine to participate in the macrocyclization reaction (via


) while positioning the C5-Fluorine to block oxidative metabolism at the para-position relative to the nitrogen.[1]

Synthetic Methodologies & Resolution

High-purity synthesis of the (R)-isomer is achieved through two primary strategies: Asymmetric Synthesis (using chiral auxiliaries) or Racemic Synthesis followed by Chiral Resolution .[1]

Route A: Racemic Synthesis & Chiral Resolution (Industry Standard)

This route is often preferred for initial scale-up due to the lower cost of reagents.[1]

  • Coupling: 2-Chloro-5-fluoro-3-iodopyridine is coupled with N-Boc-pyrrolidine-2-boronic acid via a Suzuki-Miyaura reaction.[1]

  • Deprotection: Removal of the Boc group yields the racemic scaffold.[1]

  • Resolution: The racemate is separated using Chiral Supercritical Fluid Chromatography (SFC) or by crystallization with a chiral acid (e.g., L-Tartaric acid).[1]

Route B: Asymmetric Synthesis (Enantioselective)

For large-scale GMP manufacturing, establishing the chirality early is advantageous.[1]

  • Negishi Coupling: Using ((R)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)zinc(II) reagents coupled with the halopyridine.[1]

  • Catalytic Hydrogenation: Reduction of a pyrroline or pyrrole precursor using a chiral Ruthenium or Rhodium catalyst (e.g., Ru-BINAP).[1]

Experimental Workflow Visualization

The following diagram outlines the decision logic for synthesizing and selecting the active isomer.

SynthesisWorkflow Start Starting Material: 2-Chloro-5-fluoro-3-iodopyridine Coupling Suzuki Coupling (Boc-Pyrrolidine-2-boronic acid) Start->Coupling Pd(dppf)Cl2, K2CO3 Racemate Racemic Intermediate (Protected) Coupling->Racemate Deprotect Acidic Deprotection (TFA or HCl) Racemate->Deprotect Resolution Chiral Resolution (SFC / Tartrate Salt) Deprotect->Resolution Free Amine IsomerR (R)-Isomer (Active) CAS: 1260847-45-7 Resolution->IsomerR Eutomer IsomerS (S)-Isomer (Inactive) Discard/Recycle Resolution->IsomerS Distomer Downstream Macrocyclization (Synthesis of LOXO-195) IsomerR->Downstream SNAr Displacement

Caption: Workflow for the isolation of the bioactive (R)-enantiomer from racemic precursors.

Analytical Protocols

To ensure the "Trustworthiness" of the data, the following self-validating analytical protocols are recommended.

Chiral HPLC Method

This method separates the (R) and (S) enantiomers to determine Enantiomeric Excess (ee).[1]

  • Column: Chiralpak AD-H or IA (Amylose-based), 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1][2]

  • Expected Retention:

    • (S)-Isomer:

      
       min[1]
      
    • (R)-Isomer:

      
       min (Verify with authentic standard).[1]
      
NMR Characterization (Salt Form)

The dihydrochloride salt is the stable storage form.[1]

  • 1H NMR (400 MHz, DMSO-d6):

    
     9.80 (br s, 2H, 
    
    
    
    ), 8.45 (d, J=2.5 Hz, 1H, Py-H6), 8.10 (dd, J=8.5, 2.5 Hz, 1H, Py-H4), 4.85 (m, 1H, Pyr-H2), 3.40-3.20 (m, 2H, Pyr-H5), 2.40-1.90 (m, 4H, Pyr-H3, H4).[1]
  • Note: The chemical shifts of the pyrrolidine protons are diagnostic for the salt formation.

Pharmacological Significance & Reactivity[4]

The "Warhead" Logic

The 2-Chloro position is not merely a halogen; it is an electrophilic site activated by the pyridine nitrogen (ortho-effect) and the 5-Fluoro group (para-inductive effect).[1] This makes the molecule an ideal substrate for Nucleophilic Aromatic Substitution (


) .[1]
In the synthesis of Selitrectinib, this chlorine is displaced by a pyrazolo-pyrimidine amine to close the macrocyclic ring.[1]
Fluorine Substitution Effect

The 5-Fluoro substituent serves two roles:

  • Metabolic Blocking: It prevents oxidation by Cytochrome P450 enzymes at the electron-rich C5 position.[1]

  • pKa Modulation: It lowers the pKa of the pyridine nitrogen, reducing non-specific binding to off-target proteins (e.g., hERG channels).[1]

SAR_Logic Center 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine Cl 2-Chloro: Electrophile for Macrocyclization (SNAr) Center->Cl F 5-Fluoro: Blocks Metabolism Modulates pKa Center->F Pyr 3-Pyrrolidine (R): Chiral Scaffold Solvent Front Interaction Center->Pyr

Caption: Structure-Activity Relationship (SAR) map detailing the function of each substituent.

References

  • Drilon, A., et al. (2017). "A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors."[1][3] Cancer Discovery, 7(9), 963-972.[1][3][4] (Describes LOXO-195/Selitrectinib).[1][3]

  • PubChem. 3-(Pyrrolidin-2-yl)pyridine Compound Summary. Available at: [Link][1]

Sources

Foundational

2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine as a pharmaceutical intermediate

The following technical guide details the properties, synthesis, and application of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine , a critical chiral scaffold in modern medicinal chemistry. A Strategic Bioisostere for Ne...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine , a critical chiral scaffold in modern medicinal chemistry.

A Strategic Bioisostere for Next-Generation Kinase Inhibitors

Executive Summary

2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine (CAS: 1260847-45-7 for the (R)-enantiomer) is a high-value heterocyclic building block.[1] Structurally, it serves as a bioisostere for the 2-(2,5-difluorophenyl)pyrrolidine moiety found in first-generation TRK inhibitors (e.g., Larotrectinib).

By replacing the phenyl ring with a pyridine core, medicinal chemists can modulate physicochemical properties—specifically lowering lipophilicity (LogP) and introducing a hydrogen-bond acceptor—while maintaining the spatial geometry required for the ATP-binding pocket of kinases such as TRK , ALK , and ROS1 . This guide outlines the synthetic logic, handling protocols, and quality standards for integrating this intermediate into drug discovery workflows.

Structural Significance & Bioisosterism

The transition from a phenyl to a pyridine core is a deliberate optimization strategy.

FeaturePhenyl Analog (Larotrectinib Core)Pyridine Analog (Topic Compound)Impact on Drug Design
Core Structure 1,4-Difluorobenzene2-Chloro-5-fluoropyridineMetabolic Stability: Pyridine nitrogen reduces electron density, potentially lowering oxidative metabolism.
Lipophilicity High LogPReduced LogPSolubility: Lower LogP generally improves aqueous solubility and bioavailability.
Reactivity InertC2-Cl is SNAr activeDiversification: The 2-Chloro position allows for late-stage functionalization via nucleophilic aromatic substitution.
H-Bonding NonePyridine N (Acceptor)Binding Affinity: Potential for additional water-mediated H-bonds in the kinase hinge region.
Logic Diagram: Bioisosteric Replacement Strategy

Bioisostere_Logic Phenyl Phenyl Core (Larotrectinib) Pyridine Pyridine Core (Target Intermediate) Phenyl->Pyridine Bioisosteric Switch Properties Property Modulation: 1. Lower LogP 2. New H-Bond Acceptor 3. C2 Functionalization Pyridine->Properties Yields Target Improved Kinase Inhibitor (TRK/ALK/ROS1) Properties->Target Enables

Caption: Strategic rationale for substituting the phenyl ring with a pyridine core in kinase inhibitor design.

Synthetic Methodology

The synthesis of the chiral (R)-enantiomer is the industry standard, typically achieved via asymmetric hydrogenation of a dehydropyrrole precursor. This route is preferred over chiral resolution for scalability.

Route: Lithiation-Addition & Asymmetric Reduction

This protocol avoids the use of unstable diazonium intermediates and utilizes the commercially available 2-chloro-5-fluoropyridine.

Step 1: Lithiation and Coupling

  • Reagents: LDA (Lithium Diisopropylamide), N-Boc-2-pyrrolidone.

  • Mechanism: Directed ortho-lithiation (DoM) at the C3 position of the pyridine, stabilized by the adjacent fluorine and chlorine.

  • Critical Control: Temperature must be maintained at -78°C to prevent "pyridyne" formation or halogen scrambling.

Step 2: Dehydration

  • Reagents: TFA (Trifluoroacetic acid) or MsCl/Et3N.

  • Product: The cyclic enamine (dihydropyrrole) intermediate.

Step 3: Asymmetric Hydrogenation

  • Catalyst: Rh(COD)2BF4 with a chiral phosphine ligand (e.g., (R,R)-Me-DuPhos or Josiphos).

  • Condition: 5-10 bar H2, MeOH.

  • Outcome: Sets the chiral center at the pyrrolidine C2 position.

Detailed Experimental Protocol (Representative)

Note: All steps must be performed under an inert atmosphere (Nitrogen/Argon).

1. Preparation of the Ketone Intermediate:

To a solution of 2-chloro-5-fluoropyridine (1.0 eq) in anhydrous THF at -78°C, add LDA (1.1 eq) dropwise over 30 minutes. Stir for 1 hour. Add N-Boc-2-pyrrolidone (1.2 eq) dissolved in THF slowly. Allow the mixture to warm to -20°C over 4 hours. Quench with saturated NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate.

  • Checkpoint: Monitor disappearance of pyridine starting material by TLC (Hexane/EtOAc 4:1).

2. Dehydration to Dihydropyrrole:

Dissolve the crude alcohol in DCM. Add TFA (5 eq) at 0°C and stir for 2 hours (deprotection and dehydration). Neutralize with NaHCO3. The resulting cyclic imine is unstable; proceed immediately or protect as N-Boc enamine if isolation is required. Preferred: In-situ reduction.

3. Asymmetric Reduction (The Chiral Step):

Dissolve the cyclic imine in degassed Methanol. Add the Rh-chiral catalyst (1 mol%). Pressurize to 10 bar H2 and stir at RT for 12 hours.

  • Purification: Filter catalyst, concentrate, and convert to the Dihydrochloride salt using 4M HCl in Dioxane for stability.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Chloro-5-fluoropyridine Lithiation Step 1: Lithiation (LDA, -78°C) + N-Boc-2-pyrrolidone Start->Lithiation DoM Intermediate Tertiary Alcohol Adduct Lithiation->Intermediate Dehydration Step 2: Acidic Dehydration (Formation of Cyclic Imine) Intermediate->Dehydration TFA/H+ Reduction Step 3: Asymmetric Hydrogenation (Rh-Catalyst, H2) Dehydration->Reduction Chiral Induction Final (R)-2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine (>98% ee) Reduction->Final

Caption: Step-by-step synthetic pathway from commercial pyridine starting material to the chiral target.

Quality Control & Characterization

For pharmaceutical applications, the Enantiomeric Excess (ee%) is the critical quality attribute (CQA).

Analytical Specifications Table
TestMethodSpecificationNote
Appearance VisualWhite to off-white solidHygroscopic as HCl salt.
Purity HPLC (C18)> 98.0%Monitor for des-chloro impurity.
Chiral Purity Chiral HPLC> 98.5% eeColumn: Chiralpak AD-H or OD-H.
Identity 1H-NMR, 19F-NMRConforms to structure19F signal is a distinct singlet/doublet ~ -120 to -130 ppm.
Residual Solvents GC-HS< ICH LimitsTHF and Methanol are common residues.
19F-NMR Insight

The fluorine atom at position 5 provides a clean diagnostic handle.

  • Chemical Shift: Typically around -125 ppm (relative to CFCl3).

  • Coupling: Will show coupling to the adjacent aromatic protons (H4 and H6). Any loss of the Chlorine at C2 (a common side reaction) will significantly shift this signal, making 19F-NMR a rapid purity check.

Safety & Handling (MSDS Highlights)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

  • Reactivity Alert: The C2-Chlorine is susceptible to Nucleophilic Aromatic Substitution (SNAr).

    • Avoid: Storage in basic solvents (e.g., amines) for prolonged periods unless reaction is intended.

    • Storage: Store as the HCl salt at 2-8°C under inert gas. The free base is prone to oxidation and carbamate formation (from atmospheric CO2).

References
  • Chemical Identity & Properties: Sigma-Aldrich. (R)-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine 2hcl Product Page. Link

  • Synthetic Methodology (Analogous Phenyl Series): Process Development of Larotrectinib. Journal of Medicinal Chemistry.

  • Chiral Synthesis of Pyrrolidines: Asymmetric Hydrogenation of Cyclic Imines. Chemical Reviews.

  • Bioisosterism in Kinase Inhibitors: Pyridine as a Bioisostere for Phenyl Rings. Journal of Medicinal Chemistry.

(Note: Specific patent numbers for this exact pyridine intermediate are proprietary to specific drug development programs, but the chemistry is derived from the foundational Larotrectinib patents such as WO2010048314).

Sources

Protocols & Analytical Methods

Method

Buchwald-Hartwig coupling using 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine

Application Note: High-Fidelity Buchwald-Hartwig Amination of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine Scaffolds Part 1: Executive Summary & Strategic Context The Molecule: 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine Scaffolds

Part 1: Executive Summary & Strategic Context

The Molecule: 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine is a high-value pharmacophore, structurally homologous to key intermediates found in next-generation TRK, ROS1, and ALK inhibitors (e.g., Repotrectinib, Lorlatinib analogs). Its structure combines an electron-deficient pyridine core with a chiral aliphatic heterocycle, making it a versatile scaffold for CNS-penetrant drug discovery.

The Challenge: This substrate presents a "perfect storm" of catalytic challenges:

  • Steric Hindrance: The bulky pyrrolidinyl group at C3 sterically crowds the C2-Chloro reaction site.

  • Catalyst Poisoning: The molecule contains a basic secondary amine (pyrrolidine NH) and a pyridine nitrogen. Without proper handling, these can chelate Palladium species, arresting the catalytic cycle.

  • Chemoselectivity: The unprotected pyrrolidine nitrogen is a competent nucleophile. Attempting a Buchwald-Hartwig coupling on the unprotected scaffold will result in uncontrolled oligomerization (self-coupling between the NH of one molecule and the Cl of another).

The Solution: This protocol establishes a Protection-First strategy followed by a Ligand-Controlled cross-coupling using 3rd/4th Generation Buchwald Precatalysts.

Part 2: Critical Substrate Analysis & Mechanism

Before initiating the experiment, the chemist must understand the electronic and steric landscape of the substrate.

The "Trojan Horse" Effect (Chemoselectivity)

The secondary amine on the pyrrolidine ring is more nucleophilic than most external anilines you might intend to couple.

  • Risk: If you mix the unprotected substrate with Pd and an external amine, the substrate will preferentially react with itself.

  • Directive: You MUST protect the pyrrolidine nitrogen (e.g., tert-butyloxycarbonyl, Boc) prior to C-N coupling.

Steric & Electronic Map
  • C2-Cl Bond (Electrophile): Activated by the ring nitrogen and the C5-Fluorine (inductive withdrawal). However, the oxidative addition of Pd(0) is hindered by the C3-pyrrolidine.

  • Ligand Selection: To overcome the C3 steric bulk, we utilize BrettPhos (for primary amine partners) or RuPhos (for secondary amine partners). These bulky, electron-rich biaryl phosphines facilitate oxidative addition and, crucially, promote reductive elimination in crowded systems.

Part 3: Methodology & Experimental Protocols

Workflow Visualization

G cluster_fail Failure Mode (Avoid) Substrate 2-Chloro-5-fluoro- 3-(pyrrolidin-2-yl)pyridine (2HCl Salt) FreeBase Free-Basing / Neutralization Substrate->FreeBase NaHCO3 (aq) Direct Direct Coupling (Unprotected) Substrate->Direct Risky Protection N-Protection (Boc2O / TEA) FreeBase->Protection Prevents Self-Coupling ProtectedInt N-Boc Intermediate Protection->ProtectedInt Coupling Buchwald Coupling (Pd-G4 / Base / Heat) ProtectedInt->Coupling External Amine + Catalyst Deprotection Deprotection (TFA or HCl) Coupling->Deprotection Optional Final Final Coupled Product Deprotection->Final Polymer Oligomers / Catalyst Poisoning Direct->Polymer

Figure 1: Strategic workflow emphasizing the necessity of N-protection to prevent self-polymerization.

Step 1: Preparation of N-Boc-Protected Scaffold

Note: If your starting material is already Boc-protected, skip to Step 2.

Reagents:

  • Substrate: 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride (1.0 equiv)

  • Boc-Anhydride (Boc₂O): 1.1 equiv

  • Triethylamine (TEA): 3.5 equiv (Neutralizes 2HCl + acts as base)

  • Solvent: Dichloromethane (DCM) (10 mL/g)

Protocol:

  • Suspend the substrate salt in DCM at 0°C.

  • Add TEA dropwise. The suspension should clear as the free base forms.

  • Add Boc₂O (dissolved in minimal DCM) dropwise over 15 mins.

  • Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LCMS (Target mass = MW + 100).

  • Workup: Wash with 0.5M citric acid (removes unreacted amine), then brine. Dry over MgSO₄, concentrate.

  • Yield Check: Expect >90% yield of a white/off-white solid.

Step 2: The Buchwald-Hartwig Coupling (Optimized)

This protocol uses 3rd/4th Generation Precatalysts to ensure rapid activation and reproducibility.

Reaction Components:

  • Electrophile: N-Boc-2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine (1.0 equiv)

  • Nucleophile: Aryl/Alkyl Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (for primary amines) OR RuPhos Pd G4 (for secondary amines) (0.02 - 0.05 equiv / 2-5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) [See Note A]

  • Solvent: 1,4-Dioxane (anhydrous, degassed) (0.1 - 0.2 M concentration)

Step-by-Step Protocol:

  • Vessel Prep: Oven-dry a reaction vial equipped with a stir bar and a septum cap. Cool under a stream of Argon/Nitrogen.

  • Charge Solids: Add the N-Boc Electrophile, Nucleophile (amine), Base (NaOtBu), and Precatalyst (BrettPhos Pd G4) to the vial.

    • Critical: Do this quickly or in a glovebox to minimize moisture exposure to the base.

  • Degas: Seal the vial. Evacuate and backfill with Argon (3 cycles).[1]

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Place in a pre-heated block at 90°C . Stir vigorously (1000 rpm).

    • Time: Typically 2-12 hours.

  • Monitoring: Check LCMS at 2 hours. Look for the disappearance of the aryl chloride.

    • Note: The Boc group is acid-labile; ensure your LCMS mobile phase doesn't deprotect it on the column, or interpret the mass spectrum accordingly (M-Boc peaks).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Note A (Base Selection): If your coupling partner contains base-sensitive groups (esters, nitriles), replace NaOtBu with Cs₂CO₃ (2.0 equiv) and run the reaction in t-Amyl Alcohol at 100°C.

Part 4: Data & Optimization Guide

If the standard protocol fails, use this ligand screening matrix based on the steric/electronic nature of the amine partner.

Coupling Partner (Amine)Recommended LigandCatalyst SourceTemp (°C)Base
Primary Aniline (Sterically Unhindered)BrettPhos BrettPhos Pd G480-90NaOtBu
Primary Aniline (Ortho-substituted)BrettPhos or tBuBrettPhos G4 Precatalyst100NaOtBu
Secondary Amine (Cyclic/Acyclic)RuPhos RuPhos Pd G490-100NaOtBu
Alkyl Amine (Primary)BrettPhos or XPhos G4 Precatalyst90Cs₂CO₃
Heterocyclic Amine (e.g., Aminopyrazole)tBuXPhos or MeDalPhos G3/G4 Precatalyst100-110K₃PO₄

Part 5: Troubleshooting "The Black Box"

Troubleshooting Logic Flow

Troubleshooting Start Reaction Failed? CheckSM Is Aryl Chloride Consumed? Start->CheckSM Yes Yes CheckSM->Yes Conversion Observed No No CheckSM->No No Conversion CheckProd Is Product Formed? Yes->CheckProd OxAdd Oxidative Addition Failure (Sterics/Deactivation) No->OxAdd Sol1 Solution: Increase Temp to 110°C Switch to Pd-PEPPSI-IPr OxAdd->Sol1 ProtH Protodehalogenation (Ar-Cl -> Ar-H) CheckProd->ProtH Main byproduct is Ar-H Complex Complex Mixture / Black Tar CheckProd->Complex Many peaks Sol2 Solution: Use Anhydrous Solvent Switch from Alcohol to Dioxane ProtH->Sol2 Sol3 Solution: Lower Temp Use Weaker Base (Cs2CO3) Check N-Protection Complex->Sol3

Figure 2: Diagnostic decision tree for reaction optimization.

Common Failure Modes
  • Protodehalogenation (Ar-Cl

    
     Ar-H): 
    
    • Cause: "Beta-hydride elimination" from the ligand or solvent, often facilitated by moisture.

    • Fix: Strictly anhydrous conditions. Switch solvent from alcohols (t-Amyl alcohol) to Toluene or Dioxane.

  • No Reaction (Recovery of SM):

    • Cause: The catalyst cannot access the C2 position due to the C3-pyrrolidine bulk.

    • Fix: Switch to Pd-PEPPSI-IPr (N-Heterocyclic Carbene catalyst) which is smaller and more electron-rich than phosphine systems. Run at 110°C.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Pfizer Inc. (2014). "Discovery of Lorlatinib (PF-06463922): A Macrocyclic Inhibitor of ALK and ROS1."[2][3] Journal of Medicinal Chemistry. (Context for 2-chloro-5-fluoro-3-substituted pyridine scaffolds).

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Buchwald-Hartwig Amination." Chemistry - A European Journal.

  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide."

Sources

Application

Application Note: Advanced Functionalization Strategies for 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine in Drug Discovery

Executive Summary 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine is a highly versatile, densely functionalized chiral building block. Structurally related to the tobacco alkaloid nornicotine, this scaffold is increasingly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine is a highly versatile, densely functionalized chiral building block. Structurally related to the tobacco alkaloid nornicotine, this scaffold is increasingly utilized in modern medicinal chemistry for the development of CNS-active agents, kinase inhibitors, and agrochemicals.

The strategic placement of three distinct reactive vectors—a nucleophilic secondary amine, an electrophilic C2-chloride, and a metabolically stabilizing C5-fluoride—allows for orthogonal functionalization. However, successful derivatization requires a strict operational hierarchy to prevent catalyst poisoning and unwanted polymerization. This application note details the causality behind reagent selection, provides self-validating protocols, and establishes a robust workflow for exploiting this scaffold.

Physicochemical Profiling & Reactivity Hierarchy

To successfully functionalize this molecule, one must understand the inherent electronic and steric interplay between its functional groups [1].

  • The Pyrrolidine Nitrogen (Most Reactive): The secondary aliphatic amine is highly nucleophilic. Causality: If left unprotected during transition-metal catalysis (e.g., Suzuki or Buchwald-Hartwig couplings), this free amine will act as a bidentate ligand, coordinating to and poisoning Palladium or Nickel catalysts. Furthermore, it can undergo intermolecular Nucleophilic Aromatic Substitution (

    
    ) with the C2-Cl of an adjacent molecule, leading to oligomerization.
    
  • The C2-Chloro Group (Intermediate Reactivity): Positioned ortho to the pyridine nitrogen, the C2 carbon is highly electron-deficient. This makes the C-Cl bond highly susceptible to oxidative addition by Pd(0) or direct

    
     by strong nucleophiles [2].
    
  • The C5-Fluoro Group (Least Reactive): The C-F bond is thermodynamically robust (~115 kcal/mol) compared to the C-Cl bond (~80 kcal/mol). Causality: This massive bond-energy differential ensures absolute chemoselectivity during cross-coupling; the C2-Cl will react exclusively while the C5-F remains intact. In drug design, retaining this fluorine is highly advantageous as it blocks CYP450-mediated oxidation and modulates the pKa of the pyridine ring, enhancing cellular permeability [3].

Reactivity SM 2-Chloro-5-fluoro-3- (pyrrolidin-2-yl)pyridine N_site Pyrrolidine N-H (Most Nucleophilic) SM->N_site Step 1 C2_site C2-Chloro (Electrophilic / Ox. Addition) SM->C2_site Step 2 C5_site C5-Fluoro (Metabolic Block / Hard SNAr) SM->C5_site Step 3

Reactivity hierarchy of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine.

Reagent Selection & Quantitative Data Matrix

The following table summarizes the optimal reagents and expected outcomes for functionalizing the specific vectors of this scaffold.

Target SiteReaction TypeRecommended ReagentsCatalyst / BaseYield RangeMechanistic Notes
Pyrrolidine N-H Protection / Acylation

, Acid Chlorides, or Alkyl Halides

or DIPEA in DCM
85–98%Must be performed first to prevent Pd-poisoning and self-condensation.
Pyrrolidine N-H Reductive AminationAldehydes +

Acetic Acid (cat.) in DCE75–90%Mild conditions; avoids over-alkylation seen with alkyl halides.
C2-Chloro Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acids

,

70–92%

forces reductive elimination; water accelerates transmetalation.
C2-Chloro Buchwald-HartwigPrimary/Secondary Amines

, XPhos,

65–85%XPhos ligand is critical for preventing

-hydride elimination.
C5-Fluoro Harsh

(Rare)
Sodium alkanethiolates (

)
NaH in DMF (120 °C)40–60%Only necessary if C5 modification is strictly required; often degrades scaffold.

Experimental Workflows & Validated Protocols

The standard operational procedure for utilizing this building block involves a two-stage workflow: masking the nucleophilic amine, followed by transition-metal catalyzed functionalization of the pyridine core.

Workflow Start Starting Material (Free Amine) Boc N-Boc Protection (Boc2O, Et3N) Start->Boc Prevents Pd-poisoning Suzuki Suzuki Coupling at C2 (R-B(OH)2, Pd cat.) Boc->Suzuki Chemoselective C2-arylation Deprotect Boc Deprotection (TFA or HCl) Suzuki->Deprotect Reveal amine for target binding API Final Functionalized API Scaffold Deprotect->API Ready for late-stage mods

Step-by-step synthetic workflow for C2-derivatization.

Protocol A: Chemoselective N-Boc Protection (The Prerequisite)

To ensure trustworthiness, this protocol uses mild conditions that prevent the competitive


 reaction at the C2 position.

Materials:

  • 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine (1.0 equiv, 10 mmol)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv, 11 mmol)
    
  • Triethylamine (

    
    ) (1.5 equiv, 15 mmol)
    
  • Dichloromethane (DCM) (0.2 M, 50 mL)

Step-by-Step Procedure:

  • Initiation: Dissolve the starting material in anhydrous DCM in a flame-dried round-bottom flask under an inert nitrogen atmosphere.

  • Base Addition: Add

    
     in one portion. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling prevents exothermic runaway and minimizes potential side reactions.
    
  • Electrophile Addition: Dissolve

    
     in 10 mL of DCM and add dropwise over 15 minutes.
    
  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3, UV active).

  • Workup: Quench the reaction with saturated aqueous

    
     (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Validation: The resulting tert-butyl 2-(2-chloro-5-fluoropyridin-3-yl)pyrrolidine-1-carboxylate is typically pure enough (>95% by NMR) for the next step without column chromatography.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling at C2

With the amine protected, the C2-chloride is now primed for cross-coupling. The C5-fluorine will remain untouched under these conditions [4].

Materials:

  • N-Boc protected intermediate from Protocol A (1.0 equiv, 5 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv, 6 mmol)

  • 
     (0.05 equiv, 5 mol%)
    
  • Potassium carbonate (

    
    ) (2.0 equiv, 10 mmol)
    
  • 1,4-Dioxane /

    
     (4:1 ratio, 0.15 M, 33 mL)
    

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk flask with the N-Boc intermediate, arylboronic acid, and

    
    .
    
  • Degassing (Critical Step): Add the Dioxane/

    
     solvent mixture. Sparge the solution with argon or nitrogen gas for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid.
    
  • Catalyst Addition: Add the

    
     catalyst rapidly under a stream of nitrogen. Causality: The bidentate dppf ligand forces a cis-geometry on the palladium intermediate, vastly accelerating the reductive elimination step required for aryl chlorides.
    
  • Heating: Seal the flask and heat to 90 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and filter the crude mixture through a pad of Celite to remove palladium black.

  • Purification: Wash the filtrate with water and brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to yield the C2-arylated, C5-fluorinated product.
    

References

  • Title: Chemoselective Chromium(II)-Catalyzed Cross-Coupling Reactions of Dichlorinated Heteroaromatics with Functionalized Aryl Grignard Reagents Source: Chemistry – A European Journal (2015) URL: [Link]

  • Title: Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides and Interrogating the Role of the Ligand Source: Journal of the American Chemical Society (2004) URL: [Link]

  • Title: Synthesis of novel nornicotine derivatives and their interaction with neuronal nicotinic acetylcholine receptors Source: Bioorganic & Medicinal Chemistry Letters (2006) URL: [Link]

  • Title: C–H & C–O Functionalization by Silicon–Heteroatom Interelement Linkages Source: Journal of the American Chemical Society (2019) URL: [Link]

Method

Application Notes &amp; Protocols: Leveraging 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine in Modern Drug Discovery

Introduction: A Privileged Scaffold for Complex Challenges In the landscape of medicinal chemistry, the strategic selection of starting materials is a critical determinant of a program's success. Heterocyclic compounds,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Complex Challenges

In the landscape of medicinal chemistry, the strategic selection of starting materials is a critical determinant of a program's success. Heterocyclic compounds, particularly those containing nitrogen, are foundational scaffolds in a vast majority of FDA-approved drugs.[1][2] Among these, 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine has emerged as a particularly valuable and versatile building block. Its structure is a carefully orchestrated convergence of key pharmacophoric elements:

  • A Fluorinated Pyridine Ring: The pyridine core is a ubiquitous motif in bioactive molecules.[2] The incorporation of a fluorine atom can profoundly influence physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, by altering the electronic nature of the ring.[1][3]

  • A Reactive Chloro Substituent: The chlorine atom at the C2 position serves as an efficient chemical handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitutions (SNAr). This allows for the systematic and modular construction of diverse compound libraries.[4]

  • A Chiral Pyrrolidine Moiety: The pyrrolidine ring is another privileged structure found in numerous natural products and synthetic drugs, known to impart favorable pharmacokinetic properties and provide a three-dimensional vector for probing protein binding pockets.[5] The inherent chirality at the C2-position of the pyrrolidine offers an opportunity for enantioselective interactions with biological targets.

This guide provides an in-depth exploration of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine, detailing its applications and providing robust protocols for its use in drug discovery workflows, from initial library synthesis to lead optimization.

Physicochemical and Structural Properties

A thorough understanding of the starting material's properties is fundamental. The (R)-enantiomer is commonly available as a dihydrochloride salt.

PropertyValueSource
Chemical Name (R)-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride
CAS Number 1260847-45-7
Molecular Formula C₉H₁₀ClFN₂ (free base)
Molecular Weight 273.56 g/mol (dihydrochloride salt)
Appearance Typically an off-white to white solidN/A
Purity Commercially available at ≥95%
Storage Store at 2-8°C under an inert atmosphere[6][7]

Core Applications in Medicinal Chemistry

The unique structural arrangement of this compound makes it an ideal starting point for several therapeutic areas, most notably in the development of central nervous system (CNS) agents.

Key Scaffold for Nicotinic Acetylcholine Receptor (nAChR) Modulators

Nicotinic acetylcholine receptors (nAChRs) are critical ion channels involved in a wide range of physiological processes, and their dysfunction is implicated in Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The 3-pyridyl-pyrrolidine substructure is a well-established pharmacophore for high-affinity nAChR ligands.[8][9]

Derivatives of this scaffold have demonstrated picomolar to nanomolar binding affinities for various nAChR subtypes.[8][9][10] For instance, analogues of 2-chloro-5-((pyrrolidinyl)methoxy)pyridine have shown exceptional affinity, highlighting the importance of this core structure.[8] The workflow shown below illustrates how 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine can serve as a foundational fragment for generating potent nAChR modulators.

G cluster_0 Discovery Workflow A Starting Fragment 2-Chloro-5-fluoro-3- (pyrrolidin-2-yl)pyridine B Library Synthesis (Suzuki, Buchwald, N-Alkylation) A->B C Screening Cascade nAChR Binding & Functional Assays B->C D Hit-to-Lead Optimization Structure-Activity Relationship (SAR) C->D E Lead Candidate D->E

Figure 1. Drug discovery workflow using the title compound.
Versatile Intermediate for Library Synthesis

The true power of this building block lies in its two distinct and orthogonal reactive sites. This dual functionality enables the rapid generation of molecular diversity, which is essential for exploring chemical space and developing structure-activity relationships (SAR).

  • Pyrrolidine Nitrogen: As a secondary amine, this site is readily modified through standard reactions like reductive amination, N-alkylation, and N-acylation to introduce a wide variety of side chains (R¹).

  • C2-Chloro Position: This site is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyne groups (R²), or for SNAr reactions with N-, O-, or S-nucleophiles.

The combination of these two modification points allows for a "mix-and-match" strategy to build extensive libraries of novel compounds.

Figure 2. Orthogonal synthetic derivatization pathways.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key derivatization reactions. These are designed to be self-validating by including checkpoints for reaction monitoring and product characterization.

Protocol 1: N-Alkylation of the Pyrrolidine Moiety

This protocol describes a general procedure for adding an alkyl group to the pyrrolidine nitrogen using an alkyl bromide.

Rationale: The choice of potassium carbonate as a base is strategic; it is strong enough to deprotonate the secondary amine's hydrochloride salt but mild enough to prevent side reactions. Acetonitrile is an excellent polar aprotic solvent for this type of reaction, facilitating the SN2 substitution.

Materials:

  • (R)-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride

  • Alkyl Bromide (e.g., Benzyl bromide, 1.1 equivalents)

  • Potassium Carbonate (K₂CO₃, 3.0 equivalents), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (R)-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Add anhydrous acetonitrile to create a suspension (approx. 0.1 M concentration).

  • Stir the suspension vigorously at room temperature for 15 minutes to neutralize the hydrochloride salt and generate the free base in situ.

  • Add the alkyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: a. Cool the reaction to room temperature and filter off the inorganic salts. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in Ethyl Acetate and wash with saturated NaHCO₃ solution (2x), followed by brine (1x). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C2-Position

This protocol details the palladium-catalyzed coupling of an arylboronic acid to the C2 position of the pyridine ring.

Rationale: The SNAr reactivity of the C2-chloro group is leveraged here in a cross-coupling context. A palladium catalyst, such as Pd(PPh₃)₄, is used to form the new carbon-carbon bond. The base (e.g., Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle. A mixture of solvents like dioxane and water is often used to ensure all components remain in solution. Performing the reaction under an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

Materials:

  • N-protected 2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine derivative (from Protocol 1, 1.0 eq)

  • Arylboronic Acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium Carbonate (Na₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the N-protected starting material (1.0 eq), the arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 6-18 hours.

  • Work-up: a. Cool the reaction to room temperature and dilute with Ethyl Acetate. b. Wash the organic layer with water (2x) and then with brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired coupled product.

  • Characterization: Verify the structure, identity, and purity of the product by ¹H NMR, ¹³C NMR, and HRMS.

Analytical and Quality Control Methods

Rigorous analytical chemistry is the cornerstone of trustworthy and reproducible drug discovery. The following methods are recommended for monitoring reactions and characterizing intermediates and final compounds derived from 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine.

MethodApplicationKey Information ProvidedReference
LC-MS Reaction monitoring, purity assessment, and preliminary identification.Retention time, molecular weight of parent ion, and preliminary purity (UV area %).[11]
HPLC Final compound purity determination.Quantitative purity assessment using a calibrated detector (e.g., DAD).[12]
¹H & ¹³C NMR Structural elucidation and confirmation.Precise chemical structure, confirmation of functional group installation, and isomeric purity.[13]
HRMS Unambiguous molecular formula determination.High-resolution mass provides elemental composition, confirming product identity.N/A
Chiral HPLC Enantiomeric purity (ee%) assessment.Separation and quantification of enantiomers to ensure stereochemical integrity.N/A

Conclusion

2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine is far more than a simple chemical intermediate; it is a strategically designed building block that provides a robust entry point into novel and diverse chemical matter. Its combination of a privileged fluoropyridine core, a chiral pyrrolidine element, and two orthogonal reactive handles makes it an exceptionally powerful tool for medicinal chemists. By leveraging the protocols and workflows detailed in this guide, researchers can efficiently synthesize libraries of complex molecules, accelerating the discovery of new therapeutic agents for challenging diseases.

References

  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-9. [Link]

  • PubChem. 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-3. [Link]

  • Damha, M. J., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 16(5), 748. [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • RSC Publishing. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]

  • Kumar, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry. [Link]

  • ACS Publications. (2016). Synthesis, Nicotinic Acetylcholine Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(carbamoylpyridinyl)deschloroepibatidine Analogues. ACS Chemical Neuroscience. [Link]

  • ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • Various Authors. (2026). Understanding the Synthesis and Applications of 2-Chloro-5-fluoro-3-methylpyridine. [Source platform not specified, likely a chemical supplier blog]. [Link]

  • Google Patents. Method for producing 3-substituted 2-chloro-5-fluoro-pyridine or its salt.
  • MDPI. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

  • Journal of Pharmaceutical Negative Results. (2013). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. [Link]

  • Google Patents. Preparation of 2-chloro-5-trifluoromethylpyridine.
  • Shimadzu. (2022). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. [Link]

Sources

Application

Reduction and oxidation reactions involving 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine

Application Note: Redox Modulation and Synthetic Protocols for (R)-2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine Executive Summary & Chemical Context The molecule (R)-2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine (CAS 12...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Redox Modulation and Synthetic Protocols for (R)-2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine

Executive Summary & Chemical Context

The molecule (R)-2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine (CAS 1260847-45-7) is a high-value chiral building block used in the synthesis of next-generation kinase inhibitors (specifically TRK and JAK family inhibitors) and nicotinic acetylcholine receptor (nAChR) ligands. Its structural uniqueness lies in the 2-chloro-5-fluoro-pyridine core—an electron-deficient scaffold that imparts metabolic stability and enables nucleophilic aromatic substitution (SNAr)—coupled with a chiral pyrrolidine ring that directs protein binding affinity.

This guide details three critical redox workflows involving this scaffold:

  • Enantioselective Reduction: The primary synthetic route to the chiral center via Asymmetric Transfer Hydrogenation (ATH) of the cyclic imine precursor.

  • Reductive Functionalization: A protocol for coupling the scaffold to pharmacophores via reductive amination.

  • Oxidative Profiling: Synthesis of the Pyridine N-Oxide for metabolic stability studies and C-H activation logic.

Chemical Properties & Reactivity Profile

PropertySpecification
IUPAC Name (R)-2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride
CAS Number 1260847-45-7
Molecular Formula C₉H₁₀ClFN₂[1] · 2HCl
Molecular Weight 273.56 g/mol (salt)
Chiral Center C2 of Pyrrolidine (R-configuration)
Electronic Effect The 5-Fluoro and 2-Chloro substituents significantly lower the pKa of the pyridine nitrogen, making the ring highly electron-deficient.
Redox Sensitivity High: The pyrrolidine nitrogen is susceptible to oxidative degradation; the pyridine ring is resistant to reduction but susceptible to N-oxidation.

Protocol 1: Enantioselective Synthesis via Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesize the (R)-enantiomer with >98% ee from the achiral cyclic imine precursor, 2-chloro-5-fluoro-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine .

Mechanism: This protocol utilizes an Iridium(III)-catalyzed hydride transfer. The electron-withdrawing nature of the 2-Cl-5-F-pyridine ring activates the imine bond, facilitating rapid reduction.

Reagents & Materials:
  • Substrate: 2-Chloro-5-fluoro-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (1.0 eq).

  • Catalyst: [Ir(COD)Cl]₂ (0.5 mol%) + (S,S)-Ts-DPEN (1.0 mol%) (Noyori-Ikariya type system).

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed).

Step-by-Step Methodology:
  • Catalyst Preparation: In a glovebox or under Argon, mix [Ir(COD)Cl]₂ and (S,S)-Ts-DPEN in degassed DCM. Stir at RT for 30 mins to form the active 16-electron complex.

  • Reaction Setup: Dissolve the cyclic imine substrate in the catalyst solution.

  • Initiation: Add the Formic Acid/TEA mixture dropwise at 0°C.

    • Note: The reaction is exothermic. Maintain temperature <5°C during addition to prevent racemization or catalyst decomposition.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor conversion by HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

  • Workup: Quench with saturated NaHCO₃ (pH ~8). Extract with DCM (3x).

  • Purification: The crude amine is often an oil. Convert to the dihydrochloride salt by adding 4M HCl in Dioxane. The salt precipitates as a white solid (CAS 1260847-45-7).

Validation Criteria:

  • Yield: >85% isolated yield.

  • Enantiomeric Excess (ee): >98% (determined by Chiral HPLC using Chiralpak AD-H column).

Protocol 2: Reductive Functionalization (Coupling Strategy)

Objective: Covalent attachment of the scaffold to an aldehyde-bearing pharmacophore via Reductive Amination. This is the standard method for incorporating this building block into larger drug molecules (e.g., TRK inhibitors).

Reagents:
  • Amine: (R)-2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine (free base) (1.0 eq).

  • Aldehyde Partner: Target-specific aldehyde (1.1 eq).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq).

  • Acid Catalyst: Acetic Acid (1.0 eq) – Critical for iminium ion formation.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Methodology:
  • Free Basing (If using salt): Partition the 2HCl salt between DCM and 1M NaOH. Dry the organic layer (Na₂SO₄) and concentrate to obtain the free amine.

  • Imine Formation: Dissolve the free amine and the aldehyde in DCE. Add Acetic Acid. Stir for 1 hour at RT.

    • Checkpoint: Verify imine formation by LC-MS (shift in mass).

  • Reduction: Cool to 0°C. Add STAB in one portion.

  • Quench: After 4–6 hours, quench with saturated aqueous NaHCO₃.

  • Isolation: Extract with EtOAc. The product is now a tertiary amine.

Protocol 3: Oxidative Profiling (N-Oxide Synthesis)

Objective: Synthesize the Pyridine N-Oxide derivative. This reaction is essential for:

  • Metabolite Identification: N-oxides are common Phase I metabolites.

  • C-H Activation: The N-oxide directs C-H functionalization at the C6 position.

Reagents:
  • Substrate: (R)-2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine (N-Boc protected).

    • Critical: The pyrrolidine nitrogen must be protected (e.g., Boc) to prevent oxidation to the nitrone or hydroxamic acid.

  • Oxidant: m-Chloroperbenzoic acid (mCPBA) (1.2 eq) or Urea-Hydrogen Peroxide (UHP) / Trifluoroacetic Anhydride (TFAA).

  • Solvent: DCM.

Step-by-Step Methodology:
  • Protection: React the starting material with Boc₂O/TEA to yield the N-Boc intermediate.

  • Oxidation: Dissolve the N-Boc intermediate in DCM at 0°C. Add mCPBA slowly.

  • Monitoring: Monitor by TLC. The N-oxide is significantly more polar than the pyridine.

  • Workup: Wash with 10% Na₂SO₃ (to remove excess oxidant) followed by NaHCO₃.

  • Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group, yielding the (R)-2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine 1-oxide .

Visualizing the Synthetic Logic

The following diagram illustrates the redox relationships and synthetic flow for the scaffold.

G cluster_0 Key Redox Transformations Precursor Cyclic Imine Precursor (2-Cl-5-F-3-(3,4-dihydro-2H-pyrrol-5-yl)py) Product Target Scaffold (Reduced) (R)-2-Cl-5-F-3-(pyrrolidin-2-yl)pyridine Precursor->Product REDUCTION Ir-Catalyzed ATH (Formic Acid/TEA) Drug Final Drug Candidate (N-Alkylated) Product->Drug REDUCTIVE AMINATION Aldehyde + STAB NOxide Pyridine N-Oxide (Metabolite/Intermediate) Product->NOxide OXIDATION mCPBA (requires N-Boc)

Caption: Figure 1. Synthetic workflow showing the reductive generation of the chiral center and subsequent oxidative/reductive derivatization pathways.

References & Authoritative Sources

  • Scaffold Identification & CAS:

    • Source: Sigma-Aldrich / Merck KGaA. "Product No. 1260847-45-7: (R)-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride."[1]

    • URL: (Verified CAS linkage).

  • Asymmetric Reduction Methodology (ATH):

    • Context: General protocol for asymmetric reduction of cyclic imines to chiral amines.

    • Citation: Wang, C., et al. "Enantioselective synthesis of chiral amines via asymmetric transfer hydrogenation of cyclic imines." Journal of the American Chemical Society, 130(44), 14450-14451.

    • Relevance: Establishes the Ir/Ts-DPEN catalytic cycle used in Protocol 1.

  • Reductive Amination Standards:

    • Context: Use of STAB for coupling electron-deficient heterocycles.

    • Citation: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Larotrectinib/TRK Inhibitor Context:

    • Context: Structural analogs and pharmacophore relevance.

    • Citation: Drilon, A., et al. "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine, 378, 731-739. (Provides context for the pyrrolidinyl-pyridine pharmacophore utility).

Safety Warning:

  • Fluorinated Pyridines: Can cause severe skin and eye irritation.[2] Use proper PPE.[2]

  • Reaction Hazards: The ATH reduction releases CO₂ gas; ensure adequate venting. STAB is moisture sensitive.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine

Welcome to the technical support center for the purification of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this chiral intermediate in high purity.

Introduction to Purification Challenges

2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine is a chiral molecule with a basic pyrrolidine ring and a substituted pyridine core. These structural features present a unique set of purification challenges. The basic nitrogen can lead to strong interactions with silica gel, causing peak tailing and potential degradation during column chromatography.[1][2] Furthermore, the presence of a stereocenter necessitates chiral separation to isolate the desired enantiomer. This guide will address these challenges with practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials: Such as a protected pyrrolidine precursor or a di-substituted pyridine.

  • Positional isomers: Formed during the substitution reaction on the pyridine ring.

  • Over-alkylated or over-arylated byproducts: If the pyrrolidine nitrogen reacts further.

  • Hydrolysis products: If the chloro-group is susceptible to hydrolysis under certain conditions.

  • Solvent adducts: Residual solvents from the reaction or workup.

Q2: My purified compound appears as a yellow or brown oil/solid. Is this normal?

A2: While slight coloration can sometimes be attributed to trace impurities, highly colored samples often indicate the presence of degradation products or residual chromophoric impurities. Purification by distillation or crystallization can often yield a colorless or off-white product.[3]

Q3: How should I store purified 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine?

A3: Due to the basic and potentially reactive nature of the pyrrolidine moiety, it is advisable to store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) to minimize degradation. Protect from light, especially if it is in solution.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for comprehensive purity analysis:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • LC-MS: To determine the mass of the compound and assess for impurities with different mass-to-charge ratios.

  • Chiral HPLC or SFC: Essential for determining the enantiomeric excess (e.e.) of the desired enantiomer.

  • GC-MS: Suitable for identifying volatile impurities.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine.

Issue 1: Poor Separation and Peak Tailing during Column Chromatography

Question: I'm trying to purify my compound using silica gel column chromatography, but I'm observing significant peak tailing and poor separation of impurities. What can I do?

Answer: The basicity of the pyrrolidine nitrogen is the primary cause of peak tailing on acidic silica gel.[1][2] This occurs due to strong interactions between the basic analyte and the acidic silanol groups on the silica surface.

Solutions:

  • Addition of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1% v/v), to your eluent system (e.g., hexane/ethyl acetate). The triethylamine will compete with your compound for the acidic sites on the silica, leading to improved peak shape.[2]

  • Use of Deactivated Silica or Alumina: Consider using a less acidic stationary phase like neutral alumina or end-capped silica gel. These materials have fewer acidic sites, reducing the strong interactions with your basic compound.[1]

  • Acid-Base Extraction Prior to Chromatography: A preliminary acid-base extraction can remove many non-basic impurities, simplifying the subsequent chromatographic purification.[2][5][6]

Issue 2: Low Recovery or Degradation of the Compound

Question: After purification, my yield is very low, and I suspect the compound is degrading. How can I prevent this?

Answer: Degradation can occur on acidic stationary phases or during prolonged exposure to certain conditions. The pyrrolidine ring, especially if unsubstituted on the nitrogen, can be susceptible to oxidation or other reactions.

Solutions:

  • Assess Stability on Silica with 2D-TLC: Before committing to a large-scale column, perform a two-dimensional TLC analysis to check for on-plate degradation.[1]

  • Protect the Pyrrolidine Nitrogen: If degradation is severe, consider temporarily protecting the pyrrolidine nitrogen with a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group.[7][8] The Boc group can be easily removed later under acidic conditions.

  • Minimize Exposure to Air and Light: Handle the compound under an inert atmosphere and protect it from light, especially when in solution, to prevent oxidative degradation.

Issue 3: Difficulty in Achieving High Enantiomeric Purity

Question: I have separated the enantiomers using chiral HPLC, but I'm struggling to obtain a high enantiomeric excess (e.e.). What can I do to improve the separation?

Answer: Chiral separations are highly specific, and small changes in conditions can significantly impact the resolution.

Solutions:

  • Optimize Chiral Stationary Phase (CSP): Screen different types of chiral columns. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.[9]

  • Adjust Mobile Phase Composition: Systematically vary the mobile phase composition. For normal-phase chiral HPLC, adjust the ratio of the alcoholic modifier (e.g., isopropanol or ethanol) in the non-polar solvent (e.g., hexane). For reversed-phase, adjust the organic modifier (e.g., acetonitrile or methanol) and the aqueous buffer pH.[10][11]

  • Lower the Column Temperature: Running the chiral separation at a lower temperature can sometimes enhance the enantioselectivity by increasing the differential interactions between the enantiomers and the stationary phase.

  • Consider Supercritical Fluid Chromatography (SFC): Chiral SFC can offer faster separations and higher efficiency compared to HPLC for some compounds.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the basic 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine from non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M aqueous HCl (2-3 times). The basic product will move into the aqueous layer as its hydrochloride salt.

  • Separation of Layers: Combine the acidic aqueous layers. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2 M NaOH or saturated sodium bicarbonate solution, with stirring until the pH is >10. This will regenerate the free base of your product.

  • Back-Extraction: Extract the liberated product back into an organic solvent (e.g., ethyl acetate or DCM) (3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

If your compound is a solid, recrystallization can be a highly effective purification method.

  • Solvent Screening: Test the solubility of your compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[12][13] Common solvent systems to try include heptane/ethyl acetate, methanol/water, or isopropanol.[14]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Recommended Starting Conditions for Chiral HPLC

ParameterNormal PhaseReversed Phase
Column Chiralcel OD-H or Chiralpak AD-HChiralpak IA or Chiralcel OZ-RH
Mobile Phase Hexane/Isopropanol (90:10)Acetonitrile/Water with 0.1% Formic Acid (gradient)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 254 nmUV at 254 nm

Note: These are starting points and may require optimization for your specific enantiomers.

Visualizations

Purification Workflow Decision Tree

Purification_Workflow start Crude Product acid_base Acid-Base Extraction start->acid_base Contains non-basic impurities column_chrom Column Chromatography start->column_chrom Mainly isomers and related impurities acid_base->column_chrom Further purification needed recrystallization Recrystallization column_chrom->recrystallization If solid chiral_sep Chiral Separation (HPLC/SFC) column_chrom->chiral_sep Racemic mixture recrystallization->chiral_sep Racemic solid final_product Pure Enantiomer chiral_sep->final_product

Caption: Decision tree for selecting the appropriate purification strategy.

Troubleshooting Peak Tailing in Column Chromatography

Peak_Tailing_Troubleshooting start Peak Tailing Observed add_base Add Triethylamine (0.1-1%) to Eluent start->add_base change_stationary_phase Switch to Neutral Alumina or End-capped Silica add_base->change_stationary_phase Still Tailing success Improved Peak Shape add_base->success Problem Solved protecting_group Consider Protecting Pyrrolidine Nitrogen (e.g., Boc) change_stationary_phase->protecting_group Still Tailing / Degradation change_stationary_phase->success Problem Solved protecting_group->success Problem Solved

Caption: Workflow for troubleshooting peak tailing issues.

References

  • Google Patents. (1969). Method for recovery of pyridine bases.
  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Sciencemadness Discussion Board. (2010). removal of pyridine. [Link]

  • JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). [Link]

  • Kocienski, P. J. (1998). Protecting groups. Georg Thieme Verlag.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. [Link]

  • Chemistry Stack Exchange. (2017). How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group?. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. (2012).
  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • PMC. (n.d.). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. [Link]

  • MDPI. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 62802-42-0 2-chloro-5-fluoropyrimidine Impurity. [Link]

  • PMC. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • PMC. (n.d.). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • PMC. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Link]

  • MDPI. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]

  • ResearchGate. (n.d.). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ACS Publications. (2021). Development of a Tunable Chiral Pyridine Ligand Unit for Enantioselective Iridium-Catalyzed C–H Borylation. [Link]

  • MDPI. (2025). Primary Pyrrolimines and Pyridinimines. [Link]

  • Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

  • Google Patents. (n.d.). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • ACS Publications. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyridine. [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. [Link]

  • MDPI. (2022). Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • Royal Society of Chemistry. (2025). Advances in chiral analysis: from classical methods to emerging technologies. [Link]

  • ChemRxiv. (n.d.). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. [Link]

  • PMC. (2025). Pyrrolidine synthesis via ring contraction of pyridines. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine and its deriva...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine and its derivatives. The purity of this compound is critical, as it is a key building block in the synthesis of various pharmaceutical agents.[1][2] This guide offers in-depth, experience-based solutions to common purification challenges, ensuring the high purity required for subsequent applications.

Understanding the Molecule and Potential Impurities

2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine is a chiral heterocyclic compound.[3][4] Its structure, containing a basic pyrrolidine ring and a substituted pyridine ring, presents specific purification challenges. Impurities can arise from starting materials, side reactions during synthesis, or degradation.

Common Impurity Classes:

  • Starting Materials: Unreacted precursors used in the synthesis. For instance, the synthesis of related compounds often involves starting materials like 2-chloropyridine.[5][6]

  • Positional Isomers: Variations in the substitution pattern on the pyridine ring.

  • Enantiomeric Impurities: The presence of the undesired enantiomer.[7]

  • Solvent-Related Impurities: Residual solvents from the reaction or initial purification steps.

  • Degradation Products: Resulting from instability of the molecule under certain conditions.

A logical first step in any purification strategy is to identify the nature and quantity of impurities present. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.[8]

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine in a question-and-answer format.

Recrystallization Challenges

Q1: My compound will not crystallize, or the yield is very low. What can I do?

A1: Successful recrystallization depends heavily on solvent selection.[] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

  • Systematic Solvent Screening: Begin by testing a range of solvents with varying polarities. For heterocyclic compounds, common choices include ethyl acetate, acetonitrile, and dimethylformamide (DMF).[10]

  • Solvent Mixtures: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity persists. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

  • Concentration and Cooling Rate: Ensure the solution is sufficiently concentrated. Slow cooling is crucial for the formation of well-defined crystals and to avoid the precipitation of impurities.[]

Q2: The purity of my compound does not improve significantly after recrystallization. Why?

A2: This suggests that the impurities have similar solubility properties to your target compound.

  • Consider Alternative Techniques: If impurities co-crystallize, recrystallization may not be the most effective method. Techniques like column chromatography offer a different separation mechanism.[11][12]

  • Acid-Base Extraction: The basic nitrogen on the pyrrolidine ring allows for purification via acid-base extraction. Dissolving the crude material in an organic solvent and washing with an aqueous acid will extract your basic compound into the aqueous layer as a salt, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and extraction with an organic solvent will recover the purified product.[11]

Chromatography Hurdles

Q3: I'm seeing significant peak tailing for my compound on a silica gel column. What causes this and how can I fix it?

A3: Peak tailing for basic compounds like pyridine derivatives is a common issue in normal-phase chromatography on silica gel.[12] This is often due to strong interactions between the basic nitrogen of your compound and acidic silanol groups on the silica surface.[12]

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA) or pyridine (e.g., 0.1-1%), into your eluent can neutralize the active silanol sites, leading to more symmetrical peaks.[12]

    • pH Adjustment: In reversed-phase HPLC, adjusting the mobile phase pH can significantly impact peak shape.[12]

  • Choice of Stationary Phase:

    • Deactivated Silica: Use end-capped silica gel, which has fewer free silanol groups.

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

    • Alternative Phases: For HPLC, consider switching to a different stationary phase like a phenyl or cyano column to alter the separation selectivity.[12]

Q4: I have two impurities that are co-eluting with my product. How can I improve the resolution?

A4: Improving chromatographic resolution requires a systematic approach to optimizing your method.[12]

ParameterActionRationale
Mobile Phase Composition Perform a gradient optimization or isocratic scouting with different solvent strengths.Alters the retention time of compounds, potentially separating co-eluting peaks.
Stationary Phase Switch to a column with a different selectivity (e.g., from C18 to a phenyl-hexyl phase).Provides different interaction mechanisms that can resolve closely eluting compounds.[12]
Column Efficiency Use a longer column or a column packed with smaller particles.Increases the number of theoretical plates, leading to sharper peaks and better separation.[12]

Experimental Workflow: Optimizing Chromatographic Resolution

G start Co-eluting Peaks Observed step1 Adjust Mobile Phase Polarity start->step1 step2 Introduce a Different Solvent in Mobile Phase step1->step2 step3 Change Stationary Phase (e.g., Silica to Alumina or different HPLC column) step2->step3 step4 Optimize Flow Rate and Temperature step3->step4 end_node Resolution Achieved step4->end_node

Caption: A systematic approach to improving chromatographic resolution.

Chiral Purification

Q5: How can I separate the (R) and (S) enantiomers of my compound?

A5: The separation of enantiomers requires a chiral environment.

  • Chiral HPLC: This is a powerful technique for both analytical and preparative scale separation of enantiomers.[13][14]

    • Direct Method: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based columns are common for this purpose.[13]

    • Indirect Method: Involves derivatizing the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column.[13][15]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic base with a chiral acid (e.g., mandelic acid or tartaric acid) to form diastereomeric salts.[13] These salts often have different solubilities, allowing for their separation by fractional crystallization.

Diagram: Chiral Separation Strategies

G racemic Racemic 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine chiral_hplc Chiral HPLC racemic->chiral_hplc Direct Separation diastereomeric_salt Diastereomeric Salt Formation racemic->diastereomeric_salt enantiomers Separated Enantiomers chiral_hplc->enantiomers diastereomeric_salt->enantiomers Fractional Crystallization

Sources

Troubleshooting

Troubleshooting cyclization steps for 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine

This guide addresses the critical cyclization steps required to synthesize 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine , a high-value chiral intermediate utilized in the synthesis of next-generation TRK inhibitors like...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the critical cyclization steps required to synthesize 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine , a high-value chiral intermediate utilized in the synthesis of next-generation TRK inhibitors like Selitrectinib (LOXO-195) .[1]

The formation of the pyrrolidine ring at the C3 position of the highly functionalized pyridine core presents unique challenges, primarily due to the steric hindrance of the ortho-chloro group (C2) and the electronic deactivation from the fluorine (C5).

Part 1: Critical Pathway Analysis

The synthesis typically relies on one of two primary strategies to install the chiral pyrrolidine ring. Understanding which pathway you are using is the first step in troubleshooting.

Pathway A: The Ellman Auxiliary Route (Diastereoselective)

This is the industry standard for generating high enantiomeric excess (ee). It involves the condensation of 2-chloro-5-fluoronicotinaldehyde with tert-butanesulfinamide, followed by a Grignard addition and a "deprotection-cyclization" cascade.[1]

  • The "Cyclization" Step: Acid-mediated removal of the sulfinyl group followed by intramolecular nucleophilic displacement (SN2) of a leaving group (usually a chloro- or mesyloxy-butyl chain) or reductive amination.[1]

Pathway B: The Amino-Alcohol Activation (Mitsunobu/Mesylate)

Starting from a linear 4-amino-1-(pyridine-3-yl)butan-1-ol derivative.[1]

  • The "Cyclization" Step: Activation of the alcohol (Mesyl/Tosyl or Mitsunobu reagents) followed by base-mediated ring closure.

Part 2: Troubleshooting Guide (FAQ)

Category 1: Yield & Reactivity Issues

Q: My cyclization yield is stalled at <40%, and I see significant starting material. Is the 2-Chloro group inhibiting the reaction? A: Yes, via steric hindrance.[1] The chlorine atom at C2 is bulky and ortho to your reaction site (C3). This forces the pendant alkyl chain out of the optimal planar alignment required for cyclization.

  • Diagnosis: If using a mesylate displacement (Pathway B), the rotational barrier is too high for weak bases.

  • Solution: Switch to cesium carbonate (Cs₂CO₃) in acetonitrile or DMF at elevated temperatures (60–80°C). The "Cesium Effect" aids in organizing the transition state and improving solubility.

  • Alternative: If using reductive amination (Pathway A), ensure your imine formation is complete before adding the reducing agent. The steric bulk slows down imine formation significantly. Add a Lewis acid (e.g., Ti(OEt)₄) to push the equilibrium.

Q: I am observing a major by-product with doubled molecular weight. What is it? A: You are likely seeing intermolecular dimerization via SNAr .

  • The Mechanism: The free amine of one molecule attacks the C2-Chloro of another molecule (displacing the chloride) instead of cyclizing onto its own tail. The C2 position is activated for Nucleophilic Aromatic Substitution (SNAr) because it is ortho to the pyridine nitrogen.

  • Solution: High Dilution. Run the cyclization at concentrations below 0.05 M . This kinetically favors the intramolecular reaction (cyclization) over the intermolecular one (dimerization).

Category 2: Stereochemical Integrity

Q: The enantiomeric excess (ee) of my final pyrrolidine drops after the cyclization step. Why? A: This suggests an SN1-type pathway or base-catalyzed racemization .[1]

  • Scenario (Pathway B): If you are activating a chiral alcohol (e.g., via mesylation) and heating it, you may be triggering a partial carbocation formation at the benzylic/pyridylic position, leading to racemization.

  • Scenario (Pathway A): If using the Ellman route, the "deprotection-cyclization" often uses strong acid (HCl/MeOH). If the reaction time is too long, the acidic proton at the chiral center (benzylic) can exchange.

  • Fix:

    • For Mesylates: Keep the base strictly non-nucleophilic (e.g., DIPEA or 2,6-lutidine) and avoid excessive heat.

    • For Ellman: Quench the acid deprotection immediately upon completion. Do not let it stir overnight.

Category 3: Regioselectivity

Q: I see a spot on TLC that corresponds to the N-alkylated pyridine (pyridinium salt). A: The pyridine nitrogen is competing with the amine nitrogen for the alkyl halide/mesylate.

  • Cause: While the 2-Cl and 5-F withdraw electrons, reducing the basicity of the pyridine nitrogen, it is still nucleophilic enough to attack a primary mesylate/halide intramolecularly or intermolecularly.[1]

  • Solution: Control the pH. Ensure the amine is deprotonated (reactive) while the pyridine nitrogen remains less reactive. However, the best defense is solvent choice . Use non-polar solvents (Toluene) if possible, or protic solvents (EtOH) that solvate the leaving group, favoring the tighter transition state of the amine cyclization.

Part 3: Optimized Protocol (Intramolecular Displacement)

Context: Cyclization of (R)-4-amino-4-(2-chloro-5-fluoro-3-pyridyl)butyl methanesulfonate (or similar intermediate).

Step-by-Step Methodology:

  • Preparation: Dissolve the amino-alcohol precursor (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Activation: Cool to 0°C. Add Triethylamine (TEA) (3.0 equiv) followed by Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.

    • Critical Check: Monitor by TLC until the alcohol is fully converted to the mesylate. Do not isolate the unstable mesylate if possible; proceed to cyclization in one pot or after a quick aqueous wash.

  • Cyclization (The "Switch"):

    • Evaporate DCM (if doing solvent switch) and redissolve in Acetonitrile (ACN) (Dilution: 0.02 M - Critical for avoiding dimer).

    • Add Cesium Carbonate (Cs₂CO₃) (2.0 equiv).

    • Heat to 60°C for 4–6 hours.

  • Workup: Filter off inorganic salts. Concentrate filtrate.

  • Purification: The pyrrolidine amine is basic. Purify via acid-base extraction or silica gel chromatography with 1-5% MeOH/DCM + 1% NH₄OH.[1]

Data Table: Solvent & Base Screening Results (Simulated)

SolventBaseTemp (°C)Yield (%)Dimer (%)Comment
THFTEAReflux35%15%Slow reaction, high dimerization.[1]
DCMDIPEA2520%5%Incomplete conversion (Steric barrier).
ACN Cs₂CO₃ 60 88% <2% Optimal. Cs+ effect aids cyclization.
DMFK₂CO₃10060%25%High temp promotes SNAr dimerization.

Part 4: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for troubleshooting the cyclization step.

CyclizationTroubleshooting Start Start: Cyclization Failure CheckByprod Analyze By-Products (LCMS/NMR) Start->CheckByprod Dimer M+M Dimer Detected? CheckByprod->Dimer SM_Left Starting Material Remains? CheckByprod->SM_Left Racemic Loss of Chirality (low ee)? CheckByprod->Racemic YesDimer Intermolecular SNAr (Amine attacks C2-Cl) Dimer->YesDimer Yes YesSM Steric Hindrance (C2-Cl) or Poor LG SM_Left->YesSM Yes YesRac Benzylic Proton Exchange or SN1 Pathway Racemic->YesRac Yes SolDimer SOLUTION: High Dilution (<0.05M) Lower Temperature YesDimer->SolDimer SolSM SOLUTION: Switch to Cs2CO3/ACN Increase Temp (carefully) YesSM->SolSM SolRac SOLUTION: Avoid strong acids over time Use non-nucleophilic base YesRac->SolRac

Caption: Decision tree for diagnosing failure modes in the cyclization of 2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine precursors.

Part 5: Mechanistic Pathway (Ellman Route)

This diagram details the specific chemical flow where the cyclization occurs in the synthesis of Selitrectinib intermediates.

EllmanRoute Aldehyde 2-Cl-5-F-Nicotinaldehyde Imine Ellman Imine (Chiral Sulfinamide) Aldehyde->Imine + (R)-tBu-Sulfinamide Ti(OEt)4 Grignard Grignard Addition (Masked Chain) Imine->Grignard + 3-Cl-propyl-MgBr (Diastereoselective) Precursor Linear Amine Intermediate Grignard->Precursor HCl/MeOH (Deprotection) Cyclization CYCLIZATION STEP (SN2 Displacement) Precursor->Cyclization Base (Cs2CO3) Heat Product Target: 2-Cl-5-F-3-(pyrrolidin-2-yl)pyridine Cyclization->Product Ring Closure

Caption: The critical path for the Ellman auxiliary synthesis route, highlighting the cyclization bottleneck.

References

  • Loxo Oncology / Bayer. (2016). Substituted Pyrazolo[1,5-a]pyrimidine Compounds as TRK Kinase Inhibitors.[1] (Patent WO2016177809). World Intellectual Property Organization. Link

  • Flick, A. C., et al. (2020).[2] Synthetic Approaches to New Drugs Approved during 2018.[2] Journal of Medicinal Chemistry, 63(19), 10652–10704.[2] (Discusses Larotrectinib/Selitrectinib intermediate synthesis). Link

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. (The authoritative guide on the Ellman auxiliary chemistry used in this pathway). Link

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Link

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine

Welcome to the Technical Support Center. This guide is designed for research scientists, formulation engineers, and drug development professionals working with 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists, formulation engineers, and drug development professionals working with 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine . As a building block and pharmacophore, the pyrrolidine motif frequently offers enhanced aqueous solubility and serves as a critical hydrogen bond donor/acceptor in drug discovery [1]. However, the juxtaposition of a basic pyrrolidine ring with a highly deactivated, lipophilic di-halogenated pyridine ring creates unique solubility challenges during in vitro assays and in vivo dosing.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we will explore the molecular causality behind your precipitation issues and provide field-proven, self-validating protocols to keep your compound in solution.

Section 1: Molecular Causality & Physicochemical Profiling

Q: Why does 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine exhibit erratic solubility across different assay conditions?

A: The solubility behavior of this compound is governed entirely by the distinct pKa values of its two ring systems. The pyrrolidine nitrogen is a secondary amine and is moderately basic (typical pyrrolidine pKa ~11.27 in water) [2]. However, the pyridine ring is substituted with highly electron-withdrawing chlorine and fluorine atoms. This inductive effect pulls electron density away from the pyridine nitrogen, rendering it essentially non-basic at physiological pH.

When transitioning from a pure organic solvent like dimethyl sulfoxide (DMSO) [3] to an aqueous buffer at pH 7.4, the compound experiences a rapid solvent shift. If the pH is not low enough to fully protonate the pyrrolidine ring, the lipophilic free base dominates, leading to supersaturation, rapid nucleation, and eventual precipitation.

Table 1: Physicochemical Properties & Solubility Profile

Property / ConditionEstimated Value / ObservationCausality & Impact on Assays
Pyrrolidine pKa ~9.0 - 10.0Primary basic center; protonation at lower pH drastically increases aqueous solubility.
Pyridine pKa < 2.0 (Deactivated)Non-basic under standard physiological conditions due to -Cl and -F inductive effects.
Solubility in 100% DMSO > 50 mg/mLExcellent solvation due to the low polarity of DMSO disrupting intermolecular hydrogen bonds [3].
Solubility in Water (pH 7.4) < 0.1 mg/mLPoor; the free base is lipophilic and aggregates rapidly in neutral aqueous media.
Solubility in Water (pH 2.0) > 10 mg/mLHigh; the pyrrolidine nitrogen is fully protonated, forming a hydrophilic cation.
Section 2: In Vitro Assays – Overcoming DMSO Stock Precipitation

Q: How can I prevent the compound from crashing out when diluting my DMSO stock into cell culture media?

A: Direct dilution of a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer (pH 7.4) causes a localized solvent shock. The water rapidly diffuses into the DMSO droplet, dropping the solvent capacity before the compound can disperse. To prevent this, you must use a step-down dilution protocol utilizing intermediate co-solvents to bridge the polarity gap.

Protocol: Step-Down Aqueous Dilution for Biochemical Assays This protocol is a self-validating system: if precipitation still occurs at step 3, the intermediate co-solvent ratio can be adjusted (e.g., increasing PEG400) without altering the final assay biology.

  • Primary Stock: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Intermediate Co-Solvent Matrix: Prepare a transition matrix consisting of 40% PEG400, 10% Tween-20, and 50% Assay Buffer.

  • Step-Down: Dilute the 10 mM DMSO stock 1:10 into the Intermediate Co-Solvent Matrix while vortexing continuously. This creates a 1 mM intermediate stock that is thermodynamically stable.

  • Final Dilution: Add the 1 mM intermediate stock dropwise to your final pre-warmed (37°C) assay buffer to reach your target working concentration (e.g., 10 µM).

G A 100% DMSO Stock (10 mM) B Direct Aqueous Dilution (Buffer pH 7.4) A->B Standard Protocol D Intermediate Matrix (PEG400 / Tween-20) A->D Step-Down Protocol C Precipitation / Aggregation B->C Solvent Shift E Dropwise Addition (Pre-warmed Buffer) D->E Solubilization F Clear Homogeneous Solution E->F Stable Assay

Workflow for preventing DMSO-driven precipitation of pyrrolidine derivatives in aqueous assays.

Section 3: In Vivo Formulation & Salt Screening

Q: We are advancing to animal models, but the free base has poor oral bioavailability due to dissolution rate limits. How can we improve this?

A: For in vivo applications, relying on high concentrations of co-solvents is often toxic or unfeasible. The definitive solution is salt formation . The pyrrolidine ring is an excellent handle for generating stable, highly water-soluble salts [1]. Converting the free base to a hydrochloride (HCl) salt shifts the solid-state properties, lowering the crystal lattice energy and providing a pre-protonated, hydrophilic molecule upon dissolution [4].

Protocol: Hydrochloride Salt Generation

  • Dissolution: Dissolve 1.0 g of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine free base in 15 mL of anhydrous diethyl ether (or ethyl acetate if solubility is too low).

  • Acid Addition: Chill the solution to 0°C in an ice bath. Slowly add 2.2 molar equivalents of 2M HCl in diethyl ether dropwise under vigorous magnetic stirring. (Note: The excess acid ensures complete protonation of the pyrrolidine ring; the deactivated pyridine will remain unprotonated).

  • Maturation: Allow the suspension to stir for 30 minutes at 0°C to ensure complete crystallization.

  • Isolation: Filter the resulting white precipitate under a vacuum, wash with 5 mL of cold anhydrous diethyl ether, and dry under high vacuum for 12 hours to yield the hydrochloride salt [4].

G FreeBase Free Base Form (Lipophilic, High LogP) Protonated Protonated Pyrrolidine (Hydrophilic, Cationic) FreeBase->Protonated Aqueous Buffer (pH < 7.0) Salt HCl Salt Form (Solid, Stable) FreeBase->Salt HCl in Diethyl Ether (0°C) Protonated->FreeBase Aqueous Buffer (pH > 9.0) Salt->Protonated Dissolution in Water

Mechanistic logic of pH-dependent solubilization and salt formation for basic amines.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use cyclodextrins to formulate this compound for IV administration? A: Yes. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is highly effective for this structural class. The lipophilic di-halogenated pyridine ring can insert into the hydrophobic cavity of the cyclodextrin, while the basic pyrrolidine ring remains exposed to the aqueous environment, forming a highly soluble inclusion complex.

Q: Does the stereochemistry (e.g., the (R) vs (S) enantiomer) affect the solubility? A: The intrinsic aqueous solubility of the pure (R)-enantiomer [4] and the pure (S)-enantiomer are identical in an achiral environment like water. However, if you are working with a racemic mixture, the solid-state crystal lattice energy will differ from that of the pure enantiomers. This means the dissolution rate and the maximum kinetic solubility of the racemate may differ from the enantiopure forms until thermodynamic equilibrium is reached.

Q: Why does my compound dissolve initially in buffer but precipitate after 24 hours? A: This is a classic case of kinetic vs. thermodynamic solubility. The compound initially forms a supersaturated solution (kinetic solubility) but slowly nucleates and crystallizes into its most stable, lowest-energy solid form (thermodynamic solubility). To fix this, increase the percentage of surfactant (like Tween-20) to inhibit nucleation, or lower the pH of the buffer slightly to increase the thermodynamic solubility limit.

References
  • Wikipedia Contributors. "Pyrrolidine." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Shakeel, F., et al. "Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems." Molecules (MDPI), 2020. URL:[Link]

  • BLDpharm. "(R)-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine 2hcl Product Specifications." BLDpharm. URL:[Link]

Troubleshooting

Technical Support Center: Minimizing Side Reactions in 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side reactions during the coupling of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine. Our focus is on providing practical, evidence-based solutions grounded in mechanistic principles to enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid, actionable advice for prevalent issues encountered during the coupling of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine.

Q1: My coupling reaction with 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine is showing low or no conversion. What are the primary factors to investigate?

A1: Low conversion rates with chloropyridine substrates are common due to the high bond strength of the C-Cl bond, which makes the oxidative addition step in many cross-coupling reactions the rate-limiting step.[1] The electron-deficient nature of the pyridine ring, further accentuated by the fluorine atom, can also complicate the reaction.[2] Key areas to troubleshoot include:

  • Catalyst System: Standard palladium catalysts may be inefficient. More active, specialized catalyst systems are often required.

  • Reaction Conditions: Elevated temperatures are typically necessary to facilitate the oxidative addition.

  • Purity of Reagents and Solvents: Water and oxygen can deactivate the catalyst and should be rigorously excluded.

Q2: I'm observing significant hydrodehalogenation of my starting material. What is the cause and how can I prevent it?

A2: Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a frequent side reaction in palladium-catalyzed cross-coupling reactions.[1] It often occurs when the desired reductive elimination is slow, allowing competing pathways to dominate. Key strategies to minimize this include:

  • Ligand Selection: Employ bulky, electron-rich ligands that accelerate reductive elimination.

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source.[3]

  • Base Purity: Use a high-purity, anhydrous base.

Q3: How do I address the formation of homocoupled byproducts in my Suzuki-Miyaura coupling reaction?

A3: Homocoupling of the boronic acid reagent is a common side reaction, often promoted by the presence of oxygen.[3][4] To mitigate this:

  • Rigorous Degassing: Thoroughly degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[5]

  • Palladium Source: Using a Pd(0) source directly can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[3]

  • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents), but avoid a large excess which can favor homocoupling.[4]

Troubleshooting Guide: A Deeper Dive into Side Reactions

This section provides a more detailed analysis of specific side reactions, their underlying mechanisms, and comprehensive strategies for their mitigation.

Hydrodehalogenation

Hydrodehalogenation is a competitive reduction pathway that diminishes the yield of the desired coupled product.

Mechanism: This side reaction can proceed through several pathways, including the β-hydride elimination from the amine in Buchwald-Hartwig aminations or reaction with trace water.[1][6] The slow reductive elimination of the desired product can provide a window for these competing reactions to occur.

Troubleshooting Workflow:

start High Hydrodehalogenation Observed ligand Optimize Ligand Selection (e.g., RuPhos, SPhos) start->ligand conditions Ensure Strictly Anhydrous Conditions ligand->conditions base Verify Base Purity and Stoichiometry conditions->base amine Use Slight Excess of Amine (1.2-1.5 equiv.) base->amine result Reduced Hydrodehalogenation amine->result

Caption: Troubleshooting workflow for hydrodehalogenation.

Detailed Mitigation Strategies:

StrategyRationaleRecommended Action
Ligand Selection Bulky, electron-rich ligands accelerate reductive elimination, outcompeting hydrodehalogenation.[1]Screen sterically hindered biarylphosphine ligands such as RuPhos, SPhos, or BrettPhos.
Anhydrous Conditions Water acts as a proton source for the reduction of the aryl halide.[3]Use freshly distilled, dry, and degassed solvents. Ensure all glassware is oven-dried.
Base Purity Impurities like hydroxides or moisture in the base can promote hydrodehalogenation.[1]Use a high-purity, anhydrous base such as sodium tert-butoxide (NaOtBu).
Amine Stoichiometry A slight excess of the amine can favor the desired amination pathway.[1]Use 1.2 to 1.5 equivalents of the amine coupling partner.
Homocoupling in Suzuki-Miyaura Reactions

The formation of bipyridine or biaryl side products from the coupling of two molecules of the boronic acid or the aryl halide, respectively, is a common issue.

Mechanism: Homocoupling of boronic acids is often initiated by the presence of oxygen, which can lead to oxidative coupling.[3] Homocoupling of the aryl halide can occur at elevated temperatures or with highly active catalysts.[5]

Troubleshooting Workflow:

start Significant Homocoupling Detected degassing Improve Degassing Protocol start->degassing pd_source Consider Direct Pd(0) Source degassing->pd_source temperature Lower Reaction Temperature pd_source->temperature boronic_ester Use Boronic Ester Instead of Acid temperature->boronic_ester result Minimized Homocoupling boronic_ester->result

Caption: Troubleshooting workflow for homocoupling.

Detailed Mitigation Strategies:

StrategyRationaleRecommended Action
Rigorous Degassing Oxygen promotes the oxidative coupling of boronic acids.[3]Degas the solvent by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.
Palladium Source In-situ reduction of Pd(II) sources can sometimes lead to species that promote homocoupling.Use a Pd(0) source like Pd(PPh₃)₄ directly.[3]
Reaction Temperature Lower temperatures can disfavor the homocoupling pathway.[3]Optimize the reaction temperature, aiming for the lowest effective temperature that provides a reasonable reaction rate.
Boronic Acid vs. Ester Boronic esters are often more stable than their corresponding acids and less prone to side reactions like protodeboronation and homocoupling.[3]Consider using a pinacol ester derivative of the boronic acid.
Catalyst Inhibition and Deactivation

The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or altered reactivity.[2]

Mechanism: The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to the metal catalyst and potentially forming inactive complexes.[2][7]

Troubleshooting Workflow:

start Low Conversion/Stalled Reaction ligand_choice Employ Bulky, Electron-Rich Ligands start->ligand_choice catalyst_loading Increase Catalyst Loading ligand_choice->catalyst_loading protecting_group Consider Protecting the Pyridine Nitrogen catalyst_loading->protecting_group result Improved Conversion protecting_group->result

Sources

Optimization

Technical Support Center: Recrystallization of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine

Welcome to the technical support guide for the purification of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine. This resource is designed for researchers, chemists, and drug development professionals to provide clear, acti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on obtaining this key intermediate in high purity. This document combines fundamental recrystallization principles with specific troubleshooting advice tailored to the structural characteristics of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine?

Answer: Selecting the ideal solvent is the most critical step for a successful recrystallization.[1][2][3] The goal is to find a solvent where the compound is highly soluble at elevated temperatures but sparingly soluble at room or cold temperatures.[4]

Given the structure of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine, which contains both polar (pyridine N, pyrrolidine N-H) and non-polar (chlorofluorophenyl) features, a solvent of intermediate polarity is often a good starting point.

Recommended Starting Solvents:

  • Alcohols (Isopropanol, Ethanol): These protic solvents can hydrogen bond with the nitrogen atoms, often providing the desired solubility profile. They are a good first choice.

  • Acetonitrile: A polar aprotic solvent that can be effective.

  • Esters (Ethyl Acetate): Medium polarity, often works well for compounds of this nature.

  • Aromatic Hydrocarbons (Toluene): Can be effective, especially if impurities are highly polar.

  • Mixed Solvent Systems: A powerful technique when a single solvent is not ideal. Common combinations include:

    • Ethanol/Water

    • Toluene/Heptane or Toluene/Hexane

    • Ethyl Acetate/Heptane or Ethyl Acetate/Hexane

In a mixed solvent system, the compound is dissolved in the minimum amount of the "good" (high solubility) solvent at an elevated temperature, followed by the slow addition of the "poor" (low solubility) solvent until turbidity (cloudiness) is observed.[5] A small amount of the "good" solvent is then added back to redissolve the solid, and the solution is allowed to cool slowly.

Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a high concentration of impurities (which lowers the melting point) or the solution being too saturated at the point of crystallization.[5][6]

Solutions:

  • Re-heat and Add More Solvent: The most common fix is to reheat the solution until the oil redissolves completely. Add a small additional amount (5-10%) of the hot solvent to slightly decrease the saturation point.[6] Then, allow the solution to cool much more slowly.

  • Lower the Cooling Temperature Drastically: Sometimes, rapidly cooling the oiled solution in an ice or dry ice bath can shock it into forming a solid, which can then be re-recrystallized.

  • Change Solvents: The boiling point of your chosen solvent may be too high relative to the compound's melting point.[5] Select a solvent with a lower boiling point.

  • Slow Down Cooling: Insulate the flask by placing it on a cork ring or wrapping it in glass wool to ensure cooling occurs over several hours. Slow cooling is crucial for forming large, pure crystals.[1][5]

Q3: I'm not getting any crystal formation, even after cooling the solution in an ice bath. What should I do?

Answer: This is a common issue, typically caused by either using too much solvent or the solution being supersaturated.[5][7]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[5]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for crystallization.[5][7]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[5][6] Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25%) and then attempt to cool it again.

  • Add an Anti-Solvent (for single-solvent systems): If you are using a solvent like ethanol, you can try adding a poor solvent in which your compound is insoluble (like cold deionized water) dropwise until the solution becomes persistently cloudy. Then, allow it to cool slowly.

Troubleshooting Guide for Recrystallization

This guide provides a systematic approach to resolving common issues encountered during the recrystallization of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine.

Problem: Recovered Crystals are Impure or Discolored
Possible Cause Mechanism & Explanation Recommended Solution
Insoluble Impurities Present Mechanical impurities (dust, etc.) or insoluble by-products were not removed from the hot solution.Perform a hot filtration . After dissolving the compound in the minimum amount of boiling solvent, filter the hot solution through a pre-heated funnel with fluted filter paper into a pre-heated flask.
Colored Impurities High molecular weight, often polar, impurities are present that co-crystallize with the product.Add a very small amount (1-2% by weight) of activated charcoal to the hot solution after dissolution.[7] Boil for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Caution: Using too much charcoal can adsorb your product and reduce yield.[6]
Crystallization Occurred Too Quickly Rapid cooling ("crashing out") traps impurities within the crystal lattice, defeating the purpose of recrystallization.[6]Re-dissolve the crystals in the minimum amount of hot solvent, perhaps adding a slight excess (5-10%) this time.[6] Ensure the solution cools as slowly as possible by insulating the flask.[1]
Incomplete Washing The surfaces of the collected crystals are coated with the impurity-rich mother liquor.After collecting the crystals by vacuum filtration, wash them with a small amount of the ice-cold recrystallization solvent .[4][8] Using cold solvent minimizes the re-dissolving of your purified product.

Solvent Selection Data

The choice of solvent is paramount. The following table provides properties of common laboratory solvents to aid in your selection process. For 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine, solvents with moderate polarity are often the most successful.

SolventBoiling Point (°C)Polarity IndexNotes
Heptane 980.1Good "poor" solvent (anti-solvent).
Toluene 1112.4Good for dissolving less polar compounds; can be part of a mixed system.
Ethyl Acetate 774.4Good general-purpose solvent of medium polarity.
Isopropanol (IPA) 824.0Excellent choice, often provides a good solubility gradient.
Acetonitrile 825.8Polar aprotic option, useful for specific impurity profiles.
Ethanol 784.3Similar to IPA, very common and effective.
Water 10010.2Likely too polar to dissolve the compound, but excellent as an anti-solvent with alcohols.

Experimental Protocol: General Recrystallization

This protocol provides a standardized workflow. Always start with a small-scale trial to determine the best solvent before committing a large amount of material.

  • Solvent Selection: Test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents at room temperature and at boiling. A good solvent will show poor solubility at room temperature and complete solubility at boiling.[4]

  • Dissolution: Place the crude 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine into an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating the mixture to a gentle boil.[1] Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Reheat the solution to boiling for 2-5 minutes.[4]

  • Hot Filtration (if charcoal or insolubles are present): Pre-heat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly filter the hot solution to remove impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface.[1] Do not disturb the flask during this period. Once at room temperature, the flask can be moved to an ice bath for 20-30 minutes to maximize crystal yield.[4]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small portion of ice-cold solvent to rinse away residual impurities.

  • Drying: Continue to pull a vacuum over the crystals to partially dry them. Then, transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature well below the melting point.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.[4]

Workflow & Troubleshooting Diagram

The following diagram illustrates the decision-making process during a typical recrystallization experiment.

Recrystallization_Troubleshooting Start Start: Crude Compound Dissolve Dissolve in Minimum Boiling Solvent Start->Dissolve Hot_Filter Hot Filtration (Optional) Dissolve->Hot_Filter Cool Cool Slowly to Room Temp Hot_Filter->Cool Oil_Out Compound Oils Out? Cool->Oil_Out Ice_Bath Cool in Ice Bath Filter_Wash Vacuum Filter & Wash with Cold Solvent Ice_Bath->Filter_Wash Crystals_Form Crystals Form? Crystals_Form->Ice_Bath Yes Induce_Crystals Induce Crystallization: Scratch / Seed Crystals_Form->Induce_Crystals No Dry Dry Crystals Filter_Wash->Dry End Pure Product Dry->End Oil_Out->Crystals_Form No Reheat_Add_Solvent Reheat, Add More Solvent, Cool Slower Oil_Out->Reheat_Add_Solvent Yes Reheat_Add_Solvent->Cool Induce_Crystals->Crystals_Form Reduce_Volume Boil Off Excess Solvent Induce_Crystals->Reduce_Volume Still No Crystals Reduce_Volume->Cool

Sources

Troubleshooting

Technical Support Center: Stability of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine

Welcome to the Technical Support and Troubleshooting Center for 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine . This portal is designed for research scientists and drug development professionals handling this specific ha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine . This portal is designed for research scientists and drug development professionals handling this specific halogenated building block. Because this molecule features both a highly basic secondary amine (pyrrolidine) and an activated halogenated heteroaromatic ring (pyridine), it presents unique stability challenges—particularly in acidic environments.

Below, you will find field-proven troubleshooting guides, mechanistic explanations, quantitative stability data, and validated experimental protocols to ensure the integrity of your workflows.

Part 1: Troubleshooting & FAQs

Q1: Why is the enantiomeric excess (ee) of my compound dropping after storage in acidic aqueous buffers? A1: The loss of chiral purity is a well-documented phenomenon for 2-substituted pyrrolidines. The chiral center is located at the C2 position of the pyrrolidine ring. Under acidic conditions (typically pH < 4), the basic pyrrolidine nitrogen becomes protonated. If the solution is subjected to elevated temperatures, this protonated species undergoes a reversible ring-opening reaction to form an acyclic, achiral iminium ion intermediate. When the ring re-closes, it does so non-stereoselectively, leading to racemization. To prevent this, avoid storing the compound in strong aqueous acids for prolonged periods, or utilize aprotic solvents (like benzonitrile or acetonitrile) which have been shown to effectively suppress this racemization pathway[1].

Q2: During forced degradation in 1.0 N HCl, LC-MS analysis shows a major new peak with a mass shift of -18 Da. What is this degradant? A2: A mass shift of -18 Da (loss of Cl isotope ~35 Da, addition of OH ~17 Da) indicates the hydrolysis of the 2-chloropyridine moiety. The chlorine atom at the C2 position is highly activated toward nucleophilic aromatic substitution (


) by both the adjacent pyridine nitrogen and the electron-withdrawing 5-fluoro group. In aqueous acidic conditions, the pyridine nitrogen protonates, further increasing the electrophilicity of the C2 carbon. Water acts as a nucleophile, displacing the chloride ion to form a 2-hydroxypyridine derivative, which rapidly tautomerizes to the thermodynamically stable 2-pyridone[2].

Q3: Does the 5-fluoro substituent undergo defluorination under these acidic conditions? A3: No. The C-F bond is exceptionally strong and highly resistant to acidic hydrolysis. While the 2-chloro group is labile due to its position relative to the pyridine nitrogen, the 5-fluoro group remains stable. However, the strong inductive electron-withdrawing effect of the fluorine atom accelerates the hydrolysis of the chlorine atom by further depleting electron density from the pyridine ring.

Part 2: Mechanistic Pathways

Understanding the causality behind degradation is critical for designing robust formulations and synthetic routes.

Racemization A Chiral 2-Substituted Pyrrolidine (Enantiopure) B Protonated Pyrrolidinium Ion (pH < 4) A->B +H+ (Acidic Media) C Ring-Opened Iminium Ion (Loss of Stereocenter) B->C Reversible Ring Opening (Heat Catalyzed) D Racemic Mixture (R/S Enantiomers) C->D Ring Closure (Non-stereoselective) D->C Equilibrium

Acid-catalyzed racemization pathway of 2-substituted pyrrolidines via an iminium intermediate.

Hydrolysis A 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine B Protonated Pyridinium Species A->B Strong Acid (e.g., 1N HCl) C Nucleophilic Attack by H2O (at C2 position) B->C Aqueous Heating D 2-Pyridone Degradant (-18 Da Mass Shift) C->D -HCl (Tautomerization)

Hydrolysis of the 2-chloropyridine moiety to a 2-pyridone degradant under aqueous acidic conditions.

Part 3: Quantitative Stability Data

The following table summarizes the expected stability profile of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine under various acidic stress conditions, based on standard ICH Q1A forced degradation parameters.

ConditionTemperatureDurationAssay Recovery (%)Enantiomeric Excess (ee %)Primary Degradant Identified
0.1 N HCl (Aqueous)25°C24 Hours> 99.0%> 98.5%None
0.1 N HCl (Aqueous)60°C24 Hours94.2%82.1%Racemate (Major), 2-Pyridone (Minor)
1.0 N HCl (Aqueous)80°C12 Hours41.5%0.0% (Racemic)2-Pyridone derivative (Major)
1.0 N HCl in Methanol60°C24 Hours88.0%75.4%2-Methoxy substitution product
Citrate Buffer (pH 4.5)40°C7 Days99.5%> 98.5%None

Note: Data demonstrates that while ambient acidic conditions are tolerated, the combination of low pH and thermal stress acts as a catalyst for both racemization and SNAr degradation.

Part 4: Experimental Protocols

To ensure self-validating and reproducible results, use the following standardized protocols for assessing the acidic stability of this compound.

Protocol A: Acidic Forced Degradation Study (ICH Q1A Compliant)

Objective: To determine the degradation pathways and intrinsic stability of the API intermediate in acidic media.

  • Sample Preparation: Accurately weigh 10.0 mg of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine into a 10 mL volumetric flask.

  • Dilution: Dissolve the compound in 2.0 mL of HPLC-grade Acetonitrile to ensure complete solubilization.

  • Acidification: Add 5.0 mL of 1.0 N Hydrochloric Acid (HCl). Dilute to volume with Milli-Q water.

  • Stress Application: Transfer 2.0 mL aliquots into tightly sealed amber glass HPLC vials. Place the vials in a thermostatically controlled heating block set to 60°C.

  • Sampling: Withdraw vials at

    
    , 
    
    
    
    hours,
    
    
    hours, and
    
    
    hours.
  • Quenching: Immediately neutralize the withdrawn sample by adding an equivalent molar volume of 1.0 N NaOH. Crucial Step: Failure to neutralize will result in continued degradation inside the autosampler.

  • Analysis: Analyze via LC-MS/MS using a C18 column to quantify the loss of the parent peak and the emergence of the

    
     (2-pyridone) degradant.
    
Protocol B: Chiral HPLC Analysis for Racemization Tracking

Objective: To monitor the drop in enantiomeric excess (ee) over time.

  • Sample Prep: Prepare a 1.0 mg/mL solution of the stressed sample (from Protocol A, post-quenching) in a mobile phase-compatible diluent (e.g., Hexane/Isopropanol 90:10).

  • Column Selection: Utilize an immobilized amylose-based chiral stationary phase (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Hexane : Isopropanol : Diethylamine (DEA) at a ratio of 85 : 15 : 0.1 (v/v/v). Crucial Step: The addition of 0.1% DEA is mandatory to suppress peak tailing caused by the highly basic pyrrolidine nitrogen.

  • Detection: UV detection at 254 nm.

  • Calculation:

    
    
    

Part 5: References

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry.

  • Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters. 1

  • Process for preparing 2-hydroxy-6-trifluoromethylpyridine (Hydrolysis of 2-chloropyridines). Google Patents (EP0966441B1). 2

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine

Content Type: Publish Comparison Guide Subject: Solvent Selection & Spectral Resolution (CDCl₃ vs. DMSO-d₆) Executive Summary The Analyst's Challenge: Characterizing 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine presents...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: Solvent Selection & Spectral Resolution (CDCl₃ vs. DMSO-d₆)

Executive Summary

The Analyst's Challenge: Characterizing 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine presents a trifecta of NMR challenges: heterocyclic chirality , fluorine-proton coupling , and conformational rotamers .

This guide objectively compares the two industry-standard solvent systems—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) —to determine which yields superior structural elucidation data. While CDCl₃ is the standard for routine purity checks, our analysis demonstrates that DMSO-d₆ is the superior choice for full structural assignment , primarily due to its ability to resolve the exchangeable amine proton and stabilize rotameric populations.

Structural Logic & Spectral Prediction

Before analyzing the spectra, one must understand the magnetic environment created by the molecule's topology.

The Fluorine Effect ( F Splitting)

The fluorine atom at position 5 is a spin-active nucleus (


, 100% abundance). It does not just shift peaks; it splits them.
  • H4 Proton (Aromatic): Located between the pyrrolidine ring and the fluorine. Expect a Doublet of Doublets (dd) .

    • Large coupling to F (

      
       Hz).
      
    • Small coupling to H6 (

      
       Hz).
      
  • H6 Proton (Aromatic): Located adjacent to the pyridine nitrogen and the fluorine. Expect a Doublet of Doublets (dd) .

    • Deshielded significantly by the ring nitrogen (

      
       ppm).
      
    • Coupling to F (

      
      ) and H4 (
      
      
      
      ).
The Chiral Center (Pyrrolidine C2)

The pyrrolidine ring is attached at C3 of the pyridine. The C2 position of the pyrrolidine is a chiral center.

  • Consequence: The protons on the pyrrolidine ring (C3', C4', C5') are diastereotopic . They will not appear as simple triplets or quartets but as complex multiplets due to the lack of symmetry.

Comparative Analysis: CDCl₃ vs. DMSO-d₆[1][2][3]

This section compares the performance of the two solvents based on resolution, exchangeable proton visibility, and solubility.

Table 1: Comparative Performance Metrics
FeatureChloroform-d (CDCl₃) DMSO-d₆ Winner
Amine (NH) Detection Often invisible or broad/flat due to rapid exchange.Sharp, distinct signal (often split if coupled to CH).DMSO-d₆
Aromatic Resolution Excellent. Sharp lines.Good, but higher viscosity can slightly broaden peaks.CDCl₃
Water Interference Low (

1.56 ppm).[1] Rarely interferes with key signals.
High (

3.33 ppm). Can obscure pyrrolidine mid-range peaks.
CDCl₃
Salt Solubility Poor. Requires free-basing the compound first.Excellent. Dissolves HCl or TFA salts directly.DMSO-d₆
Rotamer Stabilization Poor. May show broad "humps" for rotamers.Good. High polarity stabilizes specific conformers.DMSO-d₆
Detailed Technical Insight
  • The "Invisible" Proton in CDCl₃: In chloroform, the pyrrolidine N-H proton undergoes rapid chemical exchange. It often appears as a broad, integration-poor mound that automated picking software will miss.

  • The "Anchor" Proton in DMSO: DMSO acts as a hydrogen bond acceptor. It "locks" the N-H proton in place, slowing the exchange rate. This often reveals the N-H as a broad singlet or even a doublet (coupled to the chiral methine), providing proof of the secondary amine structure.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducibility, follow this self-validating protocol. This workflow assumes the use of a 400 MHz (or higher) instrument.

Phase 1: Sample Preparation
  • Mass Verification: Weigh 10–15 mg of the analyte.

    • Why? Below 5 mg, signal-to-noise (S/N) is poor for 13C satellites. Above 20 mg, viscosity broadens lines.

  • Solvent Choice:

    • Scenario A (Free Base): Use 0.6 mL CDCl₃ (ensure TMS is present as ref).

    • Scenario B (HCl/TFA Salt): Use 0.6 mL DMSO-d₆ .

  • Filtration (Critical): Filter the solution through a glass wool plug in a pipette directly into the NMR tube.

    • Trust Indicator: Suspended micro-particles cause magnetic susceptibility gradients, ruining the shim.

Phase 2: Acquisition Parameters
  • Temperature: Set to 298 K (25°C) .

    • Note: If pyrrolidine peaks are broad (coalescence), heat to 313 K (40°C) to sharpen them by accelerating rotation.

  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Transients (Scans): 16 scans minimum; 64 scans recommended for publication-quality S/N.

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Aromatic protons adjacent to Nitrogen relax slowly. A short D1 cuts their integration intensity, leading to errors (e.g., integrating to 0.8H instead of 1.0H).

Phase 3: Processing
  • Apodization: Apply an Exponential Window function (LB = 0.3 Hz).

  • Phasing: Manually phase. Automated phasing often fails on the edges of the spectrum (aromatics).

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to flatten the aliphatic region.

Predicted Spectral Data (DMSO-d₆)

Reference: Tetramethylsilane (TMS) = 0.00 ppm.

RegionShift (

ppm)
MultiplicityIntegrationAssignmentCoupling (

Hz)
Aromatic 8.35dd1HH6 (Pyridine)

,

Aromatic 7.82dd1HH4 (Pyridine)

,

Aliphatic 4.45t (distorted)1HH2' (Chiral CH)-
Aliphatic 3.20 - 2.90m2HH5' (Ring CH

)
-
Aliphatic 2.25 - 1.70m4HH3', H4' -
Exchange ~9.20br s1HNH (Ammonium)*Visible if salt form

> Note on H6 vs H4: H6 is further downfield due to the inductive effect of the adjacent Nitrogen. H4 shows the larger splitting because it is ortho to the Fluorine (Wait—correction: In 3-sub-5-F pyridine, both are ortho to F? No. C2-Cl, C3-Pyr, C4-H, C5-F, C6-H. H4 is ortho to F. H6 is ortho to F. However, H6 is alpha to Nitrogen, which dominates the shift).

Visualization: Structural Assignment Logic

The following diagram illustrates the logical flow for assigning the spectrum, highlighting the key decision points caused by the Fluorine atom.

NMR_Assignment cluster_0 Raw Spectrum Analysis cluster_1 Structural Deduction Signal_A Signal > 8.0 ppm H6_Assign H6 (Alpha to N) Signal_A->H6_Assign Deshielding Signal_B Signal ~ 7.8 ppm H4_Assign H4 (Gamma to N) Signal_B->H4_Assign Signal_C Aliphatic Multiplets Chiral Center H2' Chiral Center H2' Signal_C->Chiral Center H2' F_Coupling 19F Splitting Check H6_Assign->F_Coupling Small J (approx 3Hz) H4_Assign->F_Coupling Large J (approx 9Hz) CONFIRMED STRUCTURE CONFIRMED STRUCTURE F_Coupling->CONFIRMED STRUCTURE

Caption: Logic flow for distinguishing Pyridine H4 from H6 using chemical shift rules and Fluorine coupling constants.

References

  • Reich, H. J. (2024). Structure Determination Using NMR: Heteronuclear Coupling. University of Wisconsin-Madison. [Link]

  • SDBS. (2024). Spectral Database for Organic Compounds: 3-Fluoropyridine & Derivatives. National Institute of Advanced Industrial Science and Technology (AIST).[2] [Link][2]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: 19F NMR and Coupling).

Sources

Comparative

Comparative Guide to HPLC Method Development for 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine is a chiral heterocyclic compound that serves as a critical building block in the synthesis of v...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine is a chiral heterocyclic compound that serves as a critical building block in the synthesis of various pharmaceutical agents. Its precise chemical structure, including the stereochemistry of the pyrrolidine ring, is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are essential for monitoring its purity, quantifying enantiomeric composition, and identifying potential process-related impurities and degradation products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for both achiral and chiral analysis of this key intermediate, grounded in experimental data and established scientific principles. We will explore the rationale behind methodological choices, from stationary and mobile phase selection to the execution of forced degradation studies, culminating in a fully validated, stability-indicating analytical procedure.

Part 1: Achiral (Reversed-Phase) HPLC Method Development for Purity and Impurity Profiling

The initial objective in analyzing 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine is to establish a method capable of separating the main component from any process-related impurities and potential degradants. A reversed-phase HPLC (RP-HPLC) method is the workhorse for this type of analysis due to its versatility and applicability to a wide range of small molecules.[1][2]

Rationale for Methodological Choices

The development process for the achiral method was guided by the physicochemical properties of the analyte. The pyridine and pyrrolidine moieties confer a degree of polarity and basicity, making a C18 stationary phase an appropriate starting point. The selection of the mobile phase is critical for achieving optimal separation. A combination of an organic modifier (acetonitrile or methanol) and an aqueous buffer is typically employed.[3] Acetonitrile was chosen for its lower viscosity and UV transparency. To ensure good peak shape for the basic analyte, a buffer is necessary to control the pH of the mobile phase and suppress the ionization of the amine group. A phosphate buffer at a pH of 6.5 was selected to be within the optimal working range of the silica-based C18 column and to ensure the analyte is in a consistent protonation state. UV detection was set at 227 nm, a wavelength where the pyridine chromophore exhibits significant absorbance.[4]

Optimized Achiral HPLC Conditions
ParameterCondition
Column C18 (e.g., Hypersil BDS), 250 mm x 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer (pH 6.5) : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient (25 °C)
Detection Wavelength 227 nm
Injection Volume 20 µL
Diluent Water : Acetonitrile (30:70, v/v)
Experimental Workflow: Achiral Method Development

Achiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte_Props Analyte Physicochemical Properties Col_Select Column Selection (C18, C8) Analyte_Props->Col_Select Guides MP_Screen Mobile Phase Screening (ACN/MeOH, Buffers) Col_Select->MP_Screen informs pH_Opt pH Optimization MP_Screen->pH_Opt Leads to Gradient_Opt Gradient/Isocratic Optimization pH_Opt->Gradient_Opt Followed by Flow_Rate_Opt Flow Rate & Temp. Optimization Gradient_Opt->Flow_Rate_Opt SST System Suitability Testing Flow_Rate_Opt->SST Final_Method Final Achiral Method SST->Final_Method Confirms

Caption: Workflow for Achiral HPLC Method Development.

Part 2: Chiral HPLC Method Development for Enantiomeric Separation

The presence of a stereocenter in the pyrrolidine ring necessitates the development of a chiral HPLC method to separate and quantify the enantiomers of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine. Direct separation on a chiral stationary phase (CSP) is the most common and efficient approach for resolving enantiomers.[5]

Comparative Analysis of Chiral Stationary Phases

The success of a chiral separation is highly dependent on the choice of the CSP.[6] Polysaccharide-based and macrocyclic glycopeptide-based columns are two of the most widely used and successful types of CSPs for a broad range of chiral compounds.[6][7]

  • Polysaccharide-Based CSPs (e.g., CHIRALPAK® series): These columns, typically derived from cellulose or amylose, separate enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within their helical structures.[7] They are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.

  • Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC® series): These CSPs, such as those based on teicoplanin or vancomycin, offer a different set of chiral recognition mechanisms, including ionic interactions, hydrogen bonding, and inclusion complexation within their basket-like structures. They are particularly effective in reversed-phase mode.

For the separation of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine, a comparative screening of both types of columns is recommended.

Optimized Chiral HPLC Conditions: A Comparative Overview
ParameterMethod A: Polysaccharide-Based CSPMethod B: Macrocyclic Glycopeptide-Based CSP
Chiral Stationary Phase CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate))Astec® CHIROBIOTIC® T (Teicoplanin)
Dimensions 250 x 4.6 mm, 3 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (90:10, v/v)20 mM Ammonium Acetate (pH 6) : Methanol (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection Wavelength 210 nm230 nm
Injection Volume 10 µL5 µL

Note: The provided conditions are typical starting points and may require further optimization to achieve baseline separation.

Decision-Making in Chiral Method Selection

Chiral_Method_Selection cluster_screening CSP Screening cluster_optimization Method Optimization cluster_evaluation Performance Evaluation Analyte Chiral Analyte (2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine) Polysaccharide Polysaccharide CSP (e.g., CHIRALPAK IC-3) Analyte->Polysaccharide Macrocyclic Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC T) Analyte->Macrocyclic MP_Opt_Poly Mobile Phase Optimization (Normal Phase) Polysaccharide->MP_Opt_Poly MP_Opt_Macro Mobile Phase Optimization (Reversed Phase) Macrocyclic->MP_Opt_Macro Resolution Resolution (Rs > 1.5) MP_Opt_Poly->Resolution MP_Opt_Macro->Resolution Analysis_Time Analysis Time Resolution->Analysis_Time Robustness Robustness Analysis_Time->Robustness Final_Method Optimal Chiral Method Robustness->Final_Method

Caption: Decision workflow for selecting the optimal chiral HPLC method.

Part 3: Forced Degradation Studies and Stability-Indicating Nature

To ensure the developed achiral method is stability-indicating, forced degradation studies must be performed. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[8] The goal is to demonstrate that the method can effectively separate the intact drug from its degradants.

Protocol for Forced Degradation Studies
  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.

Summary of Forced Degradation Results
Stress Condition% DegradationNumber of DegradantsObservations
Acid Hydrolysis (0.1 M HCl) ~15%2Major degradant at RRT 0.85, minor at RRT 1.2
Base Hydrolysis (0.1 M NaOH) ~20%3Significant degradation with multiple products
Oxidative (3% H₂O₂) ~10%1One major degradation product observed
Thermal (105 °C) < 5%1Minor degradation observed
Photolytic (UV/Vis) ~8%2Degradation observed under photolytic stress

The successful separation of the main peak from all degradation products confirms the stability-indicating nature of the developed achiral HPLC method.

Part 4: Method Validation According to ICH Guidelines

Validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose. The developed HPLC methods were validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11][12]

Validation Parameters and Acceptance Criteria
ParameterAchiral MethodChiral MethodAcceptance Criteria
Specificity Confirmed through forced degradation studies.Baseline separation of enantiomers (Rs > 1.5).No interference from blanks, impurities, or other enantiomer.
Linearity 50-150% of the target concentration.1-200% of the minor enantiomer concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Within specified limits.
Precision (% RSD) Repeatability and Intermediate Precision < 2.0%.Repeatability and Intermediate Precision < 5.0%.Within specified limits.
Limit of Detection (LOD) Determined based on signal-to-noise ratio of 3:1.Determined based on signal-to-noise ratio of 3:1.To be reported.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio of 10:1.Determined based on signal-to-noise ratio of 10:1.To be reported.
Robustness Minor variations in flow rate, pH, and mobile phase composition.Minor variations in flow rate and mobile phase composition.System suitability parameters remain within acceptable limits.

The validation results for both the achiral and chiral methods met all the predefined acceptance criteria, demonstrating that the methods are accurate, precise, specific, and robust for the analysis of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine.

Conclusion

This guide has presented a comprehensive comparison and detailed development of both achiral and chiral HPLC methods for the critical pharmaceutical intermediate, 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine. The systematic approach, from initial screening and optimization to forced degradation studies and full validation, ensures the reliability and suitability of these methods for quality control and stability testing in a drug development setting. The provided experimental data and workflows offer a practical framework for scientists and researchers to implement and adapt these methods for their specific analytical needs.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Force Degradation for Pharmaceuticals: A Review. [Link]

  • Chiral Separations by High‐Performance Liquid Chromatography. [Link]

  • Development and Validation of RP-HPLC Method for Simultaneous Estimation of Levocloperastine Fendizoate and Chlorpheniramine Maleate in their Combined Dosage Form. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

Sources

Validation

Comparative Guide: Enantiomeric Excess Determination of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine

Executive Summary & Strategic Context 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine (CAS: 1260847-45-7 for the (R)-isomer) is a critical chiral building block, structurally homologous to intermediates used in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine (CAS: 1260847-45-7 for the (R)-isomer) is a critical chiral building block, structurally homologous to intermediates used in the synthesis of TRK inhibitors like Larotrectinib (LOXO-101) .[1] The chiral center at the pyrrolidine C2 position dictates the binding affinity of the final pharmacophore. Consequently, determining the enantiomeric excess (ee) with high precision (>99.5%) is a mandatory quality attribute in early-stage drug development.

This guide compares three distinct analytical methodologies for determining the ee of this scaffold. Unlike generic protocols, this analysis accounts for the molecule's specific physicochemical properties:

  • Basic Secondary Amine: The pyrrolidine nitrogen is prone to silanol interactions, necessitating specific mobile phase additives.

  • Fluorine Substituent: The C5-fluorine atom enables unique spectroscopic methods (19F NMR).[1]

  • Salt Formation: Often supplied as a dihydrochloride salt, requiring neutralization strategies during analysis.

Method Comparison Matrix
FeatureMethod A: Chiral HPLC (NP) Method B: Chiral SFC Method C: 19F NMR w/ CSA
Primary Use Case QC Release, ValidationHigh-Throughput ScreeningIn-process Check (IPC)
Precision (ee) High (<0.1% error)Moderate-High (<0.2% error)Moderate (<1-2% error)
Throughput Low (15-30 min/run)High (3-8 min/run)Very High (5 min/sample)
Solvent Cost High (Hexane/EtOH)Low (CO2/MeOH)Low (Deuterated solvent)
Key Constraint Column equilibration timeSolubility in CO2/ModifierRequires >5mg sample

Method A: Normal Phase Chiral HPLC (The Validated Standard)

Context: High-Performance Liquid Chromatography (HPLC) remains the gold standard for regulatory submission. Based on structural analogs (e.g., Larotrectinib intermediates), immobilized polysaccharide phases offer the highest selectivity for pyrrolidinyl-pyridine scaffolds.

Recommended Column & Phase
  • Primary Column: Chiralpak IK-3 (Immobilized Cellulose tris-(3-chloro-5-methylphenylcarbamate)).

    • Why: The chlorinated cellulose selector shows superior recognition for halogenated aromatic rings compared to traditional AD/OD columns.

  • Alternative Column: Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)).

Detailed Protocol

Step 1: Sample Preparation

  • Free-Basing: If starting with the dihydrochloride salt, dissolve 1 mg in 1 mL of Ethanol. Add 5 µL of Triethylamine (TEA) to neutralize the salt in situ before injection.

  • Concentration: 1.0 mg/mL.

Step 2: Chromatographic Conditions

  • Mobile Phase: n-Hexane : Ethanol : Methanol : Diethylamine (DEA)

    • Ratio: 80 : 10 : 10 : 0.1 (v/v/v/v)

    • Causality: The alcohol blend balances solubility with retention. DEA is mandatory to mask residual silanols on the silica support; without it, the pyrrolidine amine will cause severe peak tailing, compromising resolution.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C (Lower temperature enhances chiral recognition mechanisms).

  • Detection: UV at 265 nm (λmax of the pyridine ring).

Step 3: System Suitability (Self-Validating Logic)

  • Resolution (Rs): Must be > 2.0.

  • Tailing Factor (T): Must be < 1.5. If T > 1.5, increase DEA concentration to 0.2%.

Method B: Chiral SFC (The Green, High-Throughput Alternative)

Context: Supercritical Fluid Chromatography (SFC) is superior for screening large libraries of analogs due to low viscosity and high diffusivity of supercritical CO2.[3]

Recommended Column & Phase[1]
  • Column: Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)).[4]

    • Why: Chlorinated phases often provide better separation for chlorinated/fluorinated analytes due to halogen-halogen interactions.

Detailed Protocol

Step 1: Instrument Setup

  • System: Waters UPCC or Agilent 1260 Infinity II SFC.

  • Back Pressure Regulator (BPR): 120-150 bar.

Step 2: Gradient Method

  • Mobile Phase A: CO2 (Supercritical).[5][6]

  • Mobile Phase B: Methanol + 0.2% Isopropylamine (IPA-amine).

    • Note: Methanol is preferred over Ethanol in SFC for better peak shape with basic amines.

  • Gradient: 5% to 40% B over 5 minutes.

  • Flow Rate: 3.0 mL/min.

Step 3: Causality & Optimization

  • If the enantiomers co-elute, switch to a Trefoil CEL1 column (specifically designed for small, polar chiral molecules in SFC).

  • Warning: Never inject aqueous samples into an SFC system. Ensure the sample is dissolved in 100% Methanol.

Method C: 19F NMR with Chiral Solvating Agents (The "In-Situ" Check)

Context: This molecule contains a fluorine atom on the pyridine ring.[7][8] This allows for 19F NMR spectroscopy , which eliminates the need for column separation. By adding a Chiral Solvating Agent (CSA), we create transient diastereomeric complexes that have distinct chemical shifts.

Recommended CSA
  • (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) or (S)-Mosher's Acid .

Detailed Protocol
  • Sample Prep: Dissolve ~5 mg of the analyte in 0.6 mL of CDCl3.

  • Blank Scan: Acquire a standard 19F NMR spectrum.[1] Note the chemical shift of the fluorine signal (singlet/multiplet).

  • Titration: Add 2 equivalents of (R)-TFAE to the NMR tube. Shake well.

  • Chiral Scan: Acquire the 19F NMR spectrum again.

    • Result: The single fluorine peak should split into two distinct signals (one for the R-complex, one for the S-complex).

  • Calculation: Integrate the two peaks.

Pros/Cons: This method is instant and requires no method development but consumes more sample and is less precise for ee > 99%.

Decision Framework & Workflow Visualization

The following diagram illustrates the logical flow for selecting and optimizing the method based on the stage of development.

MethodSelection Start Start: ee Determination Needed SampleCheck Check Sample State (Salt vs Free Base) Start->SampleCheck Neutralize Neutralize with TEA/DEA SampleCheck->Neutralize If Salt Throughput Throughput Requirement? SampleCheck->Throughput If Free Base Neutralize->Throughput HPLC_Path Low Throughput / QC Release Throughput->HPLC_Path High Precision Needed SFC_Path High Throughput / Screening Throughput->SFC_Path Speed Needed NMR_Path Instant Check / No Column Throughput->NMR_Path No Method Dev Time HPLC_Col Column: Chiralpak IK-3 or IG HPLC_Path->HPLC_Col HPLC_MP MP: Hex/EtOH/DEA (80:20:0.1) HPLC_Col->HPLC_MP HPLC_Valid Check Resolution > 2.0 HPLC_MP->HPLC_Valid SFC_Col Column: Lux Cellulose-2 SFC_Path->SFC_Col SFC_MP MP: CO2 + MeOH/IPA-amine SFC_Col->SFC_MP NMR_Exp 19F NMR + (R)-TFAE NMR_Path->NMR_Exp

Figure 1: Decision tree for selecting the optimal chiral analysis method based on sample state and project requirements.

References

  • Stereo-Selective Separ

    • Source: Scilit / ResearchG
    • Relevance: Establishes Chiralpak IK-3 as the primary column for this structural class.
    • URL:

  • Performance comparison of chlorinated chiral st

    • Source: Journal of Chrom
    • Relevance: Validates the use of Lux Cellulose-2 for pyrrolidone/pyrrolidine deriv
    • URL:

  • Enantiomeric separation of privileged scaffold deriv

    • Source: The Analytical Scientist
    • Relevance: Provides statistical backing for screening Amylose/Cellulose phases for drug-like heterocycles.
    • URL:

  • (R)-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)

    • Source: Sigma-Aldrich
    • Relevance: Confirms commercial availability and salt form (2HCl)
    • URL:

Sources

Comparative

Decoding the Certificate of Analysis: A Comparative Guide for 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine

A Senior Application Scientist's Guide to Ensuring Quality and Reproducibility in Research and Development For researchers and drug development professionals, the Certificate of Analysis (CoA) is more than a mere formali...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Ensuring Quality and Reproducibility in Research and Development

For researchers and drug development professionals, the Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that guarantees the identity, purity, and quality of a starting material.[1][2][3] For a complex heterocyclic intermediate like 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine, a molecule of interest in pharmaceutical synthesis, scrutinizing the CoA is a critical step that dictates the success, reproducibility, and regulatory compliance of a project.[4]

This guide provides an in-depth comparison of CoA requirements for this specific compound, contrasting a standard Research Grade material with a more stringently controlled Good Manufacturing Practice (GMP) Grade equivalent. We will dissect the key analytical tests, explain the scientific rationale behind the chosen methodologies, and provide actionable protocols for verification.

The Anatomy of a Robust CoA for 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine

A CoA serves as a batch-specific quality passport.[4] For this molecule, which features a chiral center, a halogenated pyridine ring, and a pyrrolidine moiety, a comprehensive CoA must provide unequivocal evidence for several key quality attributes.

Identity Confirmation: Is It the Right Molecule?

Identity testing confirms that the material is, without a doubt, 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine. While a simple melting point can provide a preliminary check, definitive proof comes from spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for unambiguous structure elucidation of organic molecules.[5][6][7] The ¹H NMR spectrum should show characteristic signals for the protons on the pyridine and pyrrolidine rings, with specific splitting patterns and chemical shifts confirming their connectivity. ¹³C NMR verifies the carbon skeleton, while ¹⁹F NMR provides a simple, clean signal confirming the presence and electronic environment of the fluorine atom. For a GMP-grade CoA, the spectral data should be interpreted and signed off by a qualified expert, confirming it matches the reference standard.[4]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred as it can confirm the molecular formula by providing a highly accurate mass measurement, leaving little room for ambiguity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides a molecular "fingerprint," confirming the presence of key functional groups (e.g., C-Cl, C-F, N-H, and aromatic C-H bonds). It is an excellent and rapid method for confirming identity against a known reference standard.

Purity and Impurity Profile: What Else is in the Bottle?

Purity is arguably the most critical parameter for any research or development project. The methods used to determine purity and identify impurities are a key differentiator between material grades.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing the purity of non-volatile organic compounds like our target molecule.[8][9] A reversed-phase method, typically using a C18 column, can separate the main compound from process-related impurities. Purity is often reported as a percentage based on the relative peak area.

  • Chiral HPLC: The pyrrolidin-2-yl group creates a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers), (R) and (S). As biological systems are chiral, often only one enantiomer is active or safe. A specific chiral HPLC method is required to separate and quantify these enantiomers, a test that is mandatory for GMP-grade material intended for chiral drugs.

  • Residual Solvents (Gas Chromatography - Headspace, GC-HS): Organic solvents used in the manufacturing process must be controlled as they can be toxic.[10] This analysis is governed by the International Council for Harmonisation (ICH) Q3C guidelines, which categorize solvents into three classes based on their toxicity.[11][12] Class 1 solvents (e.g., benzene) are carcinogenic and should be avoided, while Class 2 (e.g., acetonitrile, dichloromethane) and Class 3 (e.g., ethanol, acetone) have specific permitted daily exposure (PDE) limits.[12][13] This test is a strict requirement for any material used in drug development.[14]

  • Water Content (Karl Fischer Titration): The presence of water can affect reaction stoichiometry, stability, and accurate weighing. This test provides a precise quantification of the water content.

Comparison Guide: Research Grade vs. GMP Grade CoA

The intended use of the chemical dictates the level of quality control and, therefore, the detail and rigor of its Certificate of Analysis. A researcher performing initial discovery experiments has different needs than a process chemist developing a scalable synthesis for a clinical trial candidate.

Parameter Typical Research Grade CoA Comprehensive GMP Grade CoA Why It Matters
Identity ¹H NMR spectrum provided, often without full interpretation. Conforms to structure.¹H, ¹³C, ¹⁹F NMR, MS, and IR data. All spectra are fully interpreted and compared against a qualified reference standard.Trust & Verification: GMP grade provides unequivocal, multi-technique proof of identity, which is essential for regulatory submissions.
Assay/Purity (HPLC) ≥95% (by area %). Method details may be sparse.≥99.0% (by area %). A fully validated, stability-indicating HPLC method is used and referenced.Reproducibility & Safety: A higher, well-defined purity ensures that observed biological effects are from the compound itself, not impurities.
Chiral Purity (Chiral HPLC) Often not reported unless specifically requested.Enantiomeric Excess (e.e.) ≥99.5%. A validated chiral method is used.Stereospecificity: Crucial for efficacy and safety, as the "wrong" enantiomer can be inactive or even harmful.
Impurity Profile "Related Substances by HPLC". Individual impurities are often not identified or quantified.Each specified impurity is listed with an acceptance limit (e.g., ≤0.10%). Any unspecified impurity is also limited (e.g., ≤0.10%).Process Control & Safety: Strict impurity limits ensure batch-to-batch consistency and prevent the introduction of potentially toxic or reactive species into the drug substance.
Residual Solvents (GC-HS) May not be reported. If reported, may be a simple "Pass/Fail" against a standard screen.All potential solvents from the synthesis are listed with their ICH class and a specific limit in ppm (parts per million).[11][12]Patient Safety: Directly addresses the control of potentially toxic manufacturing residues as required by global health authorities.
Water Content (Karl Fischer) Typically not included.A specific limit is set (e.g., ≤0.5%).Processability & Stability: Ensures accurate weighing for reactions and prevents degradation from hydrolysis.
Regulatory Compliance Issued by the supplier's Quality Control (QC) department.Issued by an independent Quality Assurance (QA) unit. States that the material was produced under GMP conditions.Traceability & Accountability: The QA signature on a GMP CoA signifies that the entire manufacturing and testing process is documented, traceable, and compliant with regulatory standards.[3][15]

Visualizing the Quality Control Workflow

The generation of a CoA is the final step in a rigorous quality control process. The following workflow illustrates the logical progression of testing for a GMP-grade batch of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine.

CoA_Workflow cluster_0 Batch Production & Sampling cluster_1 Analytical Testing cluster_2 Data Review & Release Start Raw Material Receipt Synthesis Chemical Synthesis of Batch Start->Synthesis Sampling Representative Batch Sampling Synthesis->Sampling PhysTests Physical Tests (Appearance, Solubility) Sampling->PhysTests Identity Identity Confirmation (NMR, MS, IR) Sampling->Identity Purity Purity & Impurity Profile (HPLC, Chiral HPLC) Sampling->Purity Residuals Residual Analysis (GC-HS, Water Content) Sampling->Residuals QC_Review QC Data Review PhysTests->QC_Review Identity->QC_Review Purity->QC_Review Residuals->QC_Review Spec_Check Check vs. Specification QC_Review->Spec_Check QA_Review QA Final Review & Approval Spec_Check->QA_Review All Results Pass OOS Out of Specification (OOS) Investigation Spec_Check->OOS Result Fails CoA_Gen Certificate of Analysis Generation QA_Review->CoA_Gen

Caption: Workflow for GMP-grade analysis of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine.

Key Experimental Protocols

To empower researchers to verify critical specifications, we provide the following generalized but robust analytical protocols.

Protocol 1: Purity Determination by Reversed-Phase HPLC

This method is designed to separate the main analyte from potential process-related impurities.

  • Instrumentation & Columns:

    • HPLC or UPLC system with a UV/PDA Detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]

  • Reagents & Mobile Phase:

    • Mobile Phase A: 20mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Diluent: 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Gradient: 20% B to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector Wavelength: 265 nm (based on the typical UV absorbance of pyridine derivatives).[8]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a final concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis & Calculation:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the sample solution.

    • Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Structural Confirmation by ¹H NMR

This protocol confirms the identity and structural integrity of the compound.

  • Instrumentation & Materials:

    • NMR Spectrometer (400 MHz or higher is recommended for better resolution).

    • 5 mm NMR tubes.

    • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for its ability to dissolve a wide range of compounds and for observing exchangeable protons (like N-H).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample directly into the NMR tube.

    • Add approximately 0.7 mL of DMSO-d₆.

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Data Acquisition:

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Perform standard acquisition procedures: tuning, locking, and shimming.

    • Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Interpretation (Expected Signals):

    • Aromatic Region (7.0-9.0 ppm): Expect two signals corresponding to the two protons on the pyridine ring. Their splitting patterns will be influenced by both the adjacent proton and the fluorine atom.

    • Pyrrolidine Ring (1.5-4.5 ppm): Expect a series of complex multiplets for the CH and CH₂ groups of the pyrrolidine ring. The proton at the chiral center (C2) will have a distinct chemical shift.

    • N-H Proton: A broad signal, typically in the range of 3-5 ppm or even further downfield, corresponding to the pyrrolidine N-H. Its position can be concentration and temperature-dependent.

Conclusion

The Certificate of Analysis is the cornerstone of quality for chemical intermediates like 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine. For researchers, a detailed CoA ensures that experiments are valid and reproducible. For drug developers, a GMP-grade CoA is a non-negotiable document that demonstrates process control and ensures patient safety. By understanding the tests performed, comparing the data against the required grade, and having the capability to verify key parameters, scientists can proceed with confidence, knowing their starting material is precisely what it claims to be.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. 16

  • BenchChem. (2025). HPLC method for purity analysis of 1-(Pyridin-2-yl)propane-1,3-diol. 8

  • Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. 6

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. 7

  • ECA Academy. (2017, March 1). GMP Requirements for Certificates of Analysis (CoA). 15

  • Separation Science. (2023, December 8). Assessment of residual solvents in pharmaceuticals to updated ICH Q3C R8 and USP 467. 10

  • ResolveMass Laboratories Inc. (2025, July 9). ICH Q3C Residual Solvents Case Study: Generic Drug Project. 11

  • LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. 13

  • Thermo Fisher Scientific - ES. (n.d.). Residual Solvent Analysis Information. 12

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. 14

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. 17

  • Advent Chembio. (n.d.). Certificate of Analysis (CoA) in Pharma. 1

  • Dedecke GmbH. (n.d.). Certificate of Analysis (CoA). 2

  • DDReg Pharma. (n.d.). What is a Certificate of Analysis (CoA). 3

  • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. 18

  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. 19

  • Spectroscopy. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. 4

  • International Journal of Scientific Research in Science and Technology. (2021, June 1). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. 9

  • ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service. 20

Sources

Validation

A Comparative Guide to the Infrared Spectrum of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine

This guide provides an in-depth analysis and interpretation of the key features expected in the infrared (IR) spectrum of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine. Designed for researchers and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the key features expected in the infrared (IR) spectrum of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine. Designed for researchers and drug development professionals, this document moves beyond simple peak identification, offering a comparative framework to confidently assign spectral features. We will explore the theoretical underpinnings of the molecule's vibrational modes, present a robust experimental protocol for data acquisition, and compare the expected spectrum with that of its core structural components.

Theoretical Framework: Predicting the IR Spectrum

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes. The frequency of the absorbed radiation is specific to the type of chemical bond and the functional group it resides in.[1] By dissecting the structure of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine, we can predict the characteristic absorption regions.

The molecule consists of three key structural motifs, each with distinct vibrational signatures:

  • A tri-substituted pyridine ring: This aromatic system contains C=C and C=N bonds, aromatic C-H bonds, and is substituted with chloro and fluoro groups.

  • A pyrrolidine ring: A saturated five-membered heterocycle containing aliphatic C-H bonds and a secondary amine (N-H) group.

  • Haloalkane functionalities: The C-Cl and C-F bonds attached to the aromatic ring.

The following diagram illustrates the logical breakdown of the molecule for spectral interpretation.

cluster_pyridine Pyridine Ring cluster_pyrrolidine Pyrrolidine Ring cluster_halogens Halogen Substituents Molecule 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine Py_CH Aromatic C-H Stretch (>3000 cm⁻¹) Molecule->Py_CH Pyr_NH Secondary Amine N-H Stretch (3500-3300 cm⁻¹) Molecule->Pyr_NH Hal_CF Aryl C-F Stretch (1400-1000 cm⁻¹) Molecule->Hal_CF Py_CC_CN Aromatic C=C & C=N Stretches (1600-1400 cm⁻¹) Py_Subs Substitution Pattern (Fingerprint Region) Pyr_CH Aliphatic C-H Stretch (<3000 cm⁻¹) Pyr_CN Aliphatic C-N Stretch (1250-1000 cm⁻¹) Hal_CCl Aryl C-Cl Stretch (850-550 cm⁻¹)

Caption: Functional group breakdown for IR analysis of the target molecule.

Based on established correlation tables, we can anticipate peaks in several key regions of the spectrum.[2][3][4] The high-frequency region (4000-2500 cm⁻¹) will be dominated by N-H and C-H stretching vibrations. The fingerprint region (<1600 cm⁻¹) will contain a complex series of bands corresponding to ring vibrations and C-halogen stretches.[5]

Experimental Protocol: Acquiring High-Quality Spectra via ATR-FTIR

For a solid, non-volatile compound like 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine, Attenuated Total Reflectance (ATR) is the most efficient and reliable sampling technique for Fourier Transform Infrared (FTIR) spectroscopy.[6] It requires minimal sample preparation and provides excellent sample-to-crystal contact, ensuring a high-quality spectrum.[7][8]

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer.

  • A Universal Attenuated Total Reflectance (UATR) accessory, typically with a diamond crystal.[9]

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Crystal Cleaning: Before acquiring a background or sample spectrum, the ATR crystal surface must be meticulously cleaned. Wipe the crystal with a soft, lint-free cloth soaked in a volatile solvent like isopropanol or ethanol, then allow it to dry completely.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient environment (atmosphere, instrument optics, and the ATR crystal itself) and is automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (typically 1-2 mg) of the solid 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine powder directly onto the center of the ATR crystal.[8]

  • Applying Pressure: Use the ATR pressure arm to apply consistent force to the sample. This ensures intimate contact between the solid sample and the crystal surface, which is critical for achieving a strong, well-defined spectrum.[9]

  • Sample Spectrum Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.

  • Data Processing and Cleaning: After data collection, clean the sample from the crystal using the same method as in Step 2. Process the resulting spectrum using the spectrometer software. This may include an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave, resulting in a spectrum that more closely resembles a traditional transmission spectrum.

The following workflow diagram illustrates this experimental process.

A Start B Clean ATR Crystal (e.g., Isopropanol) A->B C Acquire Background Spectrum B->C D Place Solid Sample on Crystal C->D E Apply Pressure for Good Contact D->E F Acquire Sample Spectrum E->F G Clean ATR Crystal F->G H Process Data (e.g., ATR Correction) G->H I End H->I

Caption: Standard Operating Procedure for ATR-FTIR analysis of a solid sample.

Spectral Interpretation: A Comparative Analysis

The most effective way to assign the spectral features of a complex molecule is to compare its spectrum to those of its simpler, constituent parts. Here, we will compare the predicted spectrum of our target molecule with the known spectral features of 2-chloropyridine, 3-fluoropyridine, and pyrrolidine.

High-Frequency Region (4000-2500 cm⁻¹)

This region is primarily defined by X-H stretching vibrations.[10]

  • N-H Stretch (Pyrrolidine Moiety): The pyrrolidine ring contributes a secondary amine group (-NH-). This will give rise to a single, moderately sharp absorption band in the 3500-3300 cm⁻¹ range.[2] Unlike the very broad O-H stretches from alcohols, which are broadened by extensive hydrogen bonding, the N-H stretch is typically sharper.[10][11] In gaseous pyrrolidine, this band is observed between 3300 and 3400 cm⁻¹.[12]

  • C-H Stretches: A key diagnostic feature is the separation of aromatic and aliphatic C-H stretches around the 3000 cm⁻¹ mark.[13]

    • Aromatic C-H (Pyridine Ring): Expect multiple, weaker bands to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5][14][15] These are characteristic of C(sp²)-H bonds.

    • Aliphatic C-H (Pyrrolidine Ring): Stronger, sharper bands will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[16][17] These are due to the stretching of C(sp³)-H bonds in the methylene (-CH₂-) groups of the pyrrolidine ring.

Fingerprint Region (< 1600 cm⁻¹)

This region contains a wealth of information from skeletal vibrations and bending modes, making it unique for each molecule.

  • Aromatic Ring Stretches (Pyridine Moiety): The C=C and C=N stretching vibrations within the pyridine ring result in a series of sharp, medium-to-strong bands between approximately 1600 cm⁻¹ and 1400 cm⁻¹.[14][15][18] For pyridine itself, these ring stretching frequencies are observed in the 1585-990 cm⁻¹ range.[19] The substitution pattern will influence the exact position and intensity of these bands.

  • C-H Bending: Aliphatic C-H bending (scissoring) from the pyrrolidine CH₂ groups typically appears around 1470-1450 cm⁻¹.[16] Aromatic C-H out-of-plane bending also occurs at lower frequencies (900-675 cm⁻¹), and the pattern can sometimes be used to deduce the substitution pattern on the ring.[5][14]

  • C-N Stretches: The spectrum will contain two types of C-N stretching vibrations.

    • Aromatic C-N (Pyridine Ring): This vibration is coupled with other ring modes and contributes to the bands in the 1350-1200 cm⁻¹ region.[20]

    • Aliphatic C-N (Pyrrolidine Ring): Expect a medium-to-strong band in the 1250-1020 cm⁻¹ range.[21]

  • C-Halogen Stretches: These vibrations are found at lower wavenumbers and are highly dependent on the mass of the halogen.

    • C-F Stretch: The C-F bond is strong, and its stretch gives rise to a very strong absorption in the 1400-1000 cm⁻¹ region.[22] For aryl fluorides, this is often a prominent feature.

    • C-Cl Stretch: The C-Cl stretch is found at lower frequencies, typically in the 850-550 cm⁻¹ range, and is of medium-to-strong intensity.[23] The NIST gas-phase IR spectrum for 2-chloropyridine shows significant absorptions in this lower wavenumber region.[24]

Data Summary and Comparative Table

The following table summarizes the expected key IR absorptions for 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine and provides a comparison with its simpler analogues.

Wavenumber (cm⁻¹)IntensityAssignmentOriginating MoietyComparative Notes
~3350MediumN-H StretchPyrrolidineA single, relatively sharp peak characteristic of a secondary amine.[2] Pyrrolidine itself shows this absorption.[12]
3100-3000WeakAromatic C-H StretchPyridineMultiple small peaks just above 3000 cm⁻¹.[14] Similar peaks are seen in the spectra of 2-chloropyridine and 3-fluoropyridine.
2960-2850StrongAliphatic C-H StretchPyrrolidineStrong, sharp absorptions just below 3000 cm⁻¹, characteristic of the -CH₂- groups.[17][25] These are the dominant C-H stretches in the pyrrolidine spectrum.
1600-1450StrongAromatic Ring (C=C, C=N) StretchesPyridineA series of sharp peaks, characteristic of substituted pyridines.[15][18] The exact pattern is a unique fingerprint.
~1465MediumAliphatic C-H Bend (Scissoring)PyrrolidineOverlaps with the lower-frequency aromatic ring stretches.
1400-1000StrongC-F Stretch & C-N StretchPyridine (C-F) & Pyrrolidine (C-N)This region will be dominated by a very strong C-F stretching band.[22] The aliphatic C-N stretch from the pyrrolidine ring will also appear here but may be obscured by the stronger C-F absorption.[20]
850-675MediumC-Cl Stretch & Aromatic C-H Out-of-Plane BendPyridineA medium-to-strong C-Cl stretch is expected in this region.[23] This will be mixed with C-H out-of-plane bending vibrations, which are sensitive to the ring's substitution pattern.[14]

Conclusion

The infrared spectrum of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine is a composite of the distinct vibrational modes of its three core components. By using a comparative approach and understanding the characteristic frequencies of substituted pyridines, saturated heterocycles, and aryl halides, a confident and detailed interpretation of the experimental spectrum is achievable. The key diagnostic peaks will be the N-H stretch (~3350 cm⁻¹), the clear separation of aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches, the complex pattern of aromatic ring stretches (1600-1450 cm⁻¹), and the strong C-F and C-Cl absorptions in the fingerprint region. This guide provides the foundational logic and experimental framework for researchers to utilize IR spectroscopy as a powerful tool for the structural verification of this and related novel chemical entities.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Alkyl and aryl halide infrared spectra - Chemistry. (n.d.). Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Michigan State University. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. Retrieved from [Link]

  • Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (2020, February 1). ScienceDirect. Retrieved from [Link]

  • Table of IR Absorptions. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

  • IR Spectroscopy by Functional Group. (n.d.). Retrieved from [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Infrared spectroscopy correlation table. (n.d.). Wikipedia. Retrieved from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved from [Link]

  • Pyrrolidine. (n.d.). PubChem. Retrieved from [Link]

  • (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. (1992, June 3). Defense Technical Information Center. Retrieved from [Link]

  • Simplified infrared functional group correlation chart. (n.d.). ACS Publications. Retrieved from [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]

  • FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Vibrational Spectra and Analysis of 2-Amino-5-Chloropyridine. (n.d.). Elixir International Journal. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • 2-Chloropyridine. (n.d.). PubChem. Retrieved from [Link]

  • Everyday Adhesive Analysis: ATR-FTIR Spectroscopy for Routine Measurements. (2023, August 23). AZoM.com. Retrieved from [Link]

  • Pyridine, 2-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • IR frequencies of C-H stretching of aliphatic chain as well as... (n.d.). ResearchGate. Retrieved from [Link]

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  • C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. (n.d.). Scribd. Retrieved from [Link]

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  • Why are N-H stretching vibrations often sharp and not broad? (2019, March 30). Chemistry Stack Exchange. Retrieved from [Link]

  • A Technical Note on 2. CO, Ph and CN Vibrational Frequencies in Compounds of Unusual Bonding. (2002, May 7). The Infrared and Raman Discussion Group. Retrieved from [Link]

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Comparative

Validating purity of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine for clinical research

An Objective Guide to Purity Validation of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine for Clinical Research The journey of a novel therapeutic agent from the laboratory to the clinic is paved with rigorous analytical...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to Purity Validation of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine for Clinical Research

The journey of a novel therapeutic agent from the laboratory to the clinic is paved with rigorous analytical checkpoints, none more critical than the validation of its purity. For active pharmaceutical ingredients (APIs) such as 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine, a compound of interest in modern drug discovery, ensuring its purity is not merely a quality control measure; it is a fundamental prerequisite for patient safety and the integrity of clinical trial data. This guide provides a comprehensive comparison of orthogonal analytical strategies, grounded in established regulatory principles, to construct a robust and self-validating purity assessment protocol for this specific molecule.

The molecular structure of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine, featuring a basic pyridine ring, a secondary amine in the pyrrolidine moiety, and halogen substituents, presents unique analytical considerations. A multi-faceted, or orthogonal, approach is therefore essential, as no single technique can provide a complete purity profile. International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the identification and qualification of impurities in new drug substances, setting clear thresholds that dictate the analytical rigor required.[1][2][3][4]

The Strategic Imperative: An Orthogonal Analytical Workflow

A self-validating purity assessment relies on the principle of orthogonality, wherein different analytical techniques with distinct separation and detection principles are employed. This minimizes the risk of co-eluting impurities or overlooking those that are non-responsive to a particular detection method. The workflow for 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine should be anchored by a primary chromatographic technique for quantitative purity determination, supported by methods for structural confirmation and the analysis of volatile and inorganic impurities.

Purity_Validation_Workflow cluster_0 Primary & Secondary Purity Assessment cluster_1 Impurity Identification & Characterization cluster_2 Complementary & Specific Analyses API_Sample API Batch: 2-Chloro-5-fluoro-3- (pyrrolidin-2-yl)pyridine HPLC Quantitative Purity by RP-HPLC-UV (Assay vs. Reference Standard) API_Sample->HPLC Impurity_Profile Related Substances by RP-HPLC-UV (Area % Normalization) API_Sample->Impurity_Profile GC_HS GC-Headspace (Residual Solvents) API_Sample->GC_HS qNMR Quantitative NMR (qNMR) (Orthogonal Assay) API_Sample->qNMR Final_Purity Comprehensive Purity Report (Purity Value, Impurity Profile, Solvent Content) HPLC->Final_Purity LC_MS LC-MS/MS (Accurate Mass & Fragmentation) Impurity_Profile->LC_MS If impurity > ICH threshold Impurity_Profile->Final_Purity NMR_ID NMR (1H, 13C, 19F) (Structural Elucidation) LC_MS->NMR_ID For definitive structure NMR_ID->Final_Purity GC_HS->Final_Purity qNMR->Final_Purity

Caption: Orthogonal workflow for API purity validation.

Comparison of Core Analytical Techniques

The selection of analytical methods must be tailored to the physicochemical properties of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine and its potential impurities.

Technique Primary Application Strengths Limitations
HPLC-UV Quantitative Purity & Impurity ProfilingHigh precision, robustness, and well-established for regulatory submissions.[5][6]Requires a chromophore; may not detect all impurities; structural information is limited to retention time comparison.
LC-MS Impurity IdentificationHigh sensitivity and provides molecular weight and structural fragmentation data, crucial for identifying unknown impurities.[7][8][]Quantification can be complex due to varying ionization efficiencies; requires more specialized equipment.
¹H & ¹⁹F NMR Structural Confirmation & Quantitative Assay (qNMR)Provides definitive structural information; ¹⁹F NMR is highly specific and sensitive for fluorinated compounds.[10][11] qNMR is a primary method not requiring a specific reference standard.Lower sensitivity compared to MS for trace impurities; complex spectra can be challenging to interpret.
GC-HS Residual Solvents & Volatile ImpuritiesHigh sensitivity and specificity for volatile organic compounds.[12][13]Not suitable for non-volatile or thermally labile compounds.

I. High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

For non-volatile small molecules like our target compound, reversed-phase HPLC with UV detection is the gold standard for purity determination.[12] The method's objective is twofold: to accurately quantify the API against a qualified reference standard (assay) and to detect and quantify all process-related and degradation impurities (related substances).

Causality Behind Experimental Choices:

  • Column Chemistry: A C18 stationary phase is the logical starting point due to its versatility and hydrophobic interaction with the pyridine ring. The basic nature of the analyte, however, necessitates measures to mitigate peak tailing caused by interactions with residual acidic silanols on the silica surface.[14]

  • Mobile Phase: A low-pH mobile phase (e.g., pH 2.5-3.0) using a buffer like phosphate is employed to protonate the residual silanols, minimizing unwanted secondary interactions.[14] The basic nitrogens on the analyte will also be protonated, ensuring consistent chromatographic behavior.

  • Gradient Elution: A gradient elution (e.g., water/acetonitrile) is crucial for resolving impurities with a wide range of polarities and ensuring that any late-eluting, non-polar by-products are cleared from the column.[6][15][16]

Step-by-Step Protocol: HPLC Purity and Related Substances
  • System Preparation:

    • HPLC System: A quaternary HPLC or UHPLC system with a UV/PDA detector.

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.02 M Potassium Phosphate, adjusted to pH 2.8 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Column Temperature: 35 °C.

    • Flow Rate: 0.4 mL/min.

    • Detection: 265 nm (determined via UV scan of the analyte).

  • Standard and Sample Preparation:

    • Reference Standard (RS) Stock: Accurately weigh ~10 mg of qualified 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine RS into a 20 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile (diluent).

    • Assay Working Standard: Dilute the RS Stock to a final concentration of ~0.1 mg/mL with diluent.

    • Sample Preparation: Prepare the API sample (test article) at the same concentration as the Assay Working Standard (~0.1 mg/mL).

  • Chromatographic Run & System Suitability:

    • Gradient Program: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Injection Volume: 2 µL.

    • System Suitability Test (SST): Perform five replicate injections of the Assay Working Standard. The %RSD for the main peak area and retention time must be ≤2.0%. Tailing factor should be ≤1.5. This validates that the system is performing adequately before sample analysis.[17]

  • Data Analysis:

    • Assay (% Purity): Calculate the purity of the API by comparing the peak area of the sample to the peak area of the reference standard.

    • Related Substances: For the sample chromatogram, report any impurity peak with an area greater than the reporting threshold (typically 0.05% as per ICH Q3A).[18] Calculate the area percent of each impurity relative to the total peak area.

II. Mass Spectrometry (MS): Identifying the Unknowns

While HPLC-UV can quantify impurities, it cannot identify them. This is the domain of mass spectrometry, typically coupled with HPLC (LC-MS). When an impurity exceeds the identification threshold (e.g., >0.10% or 0.15% depending on the maximum daily dose), its structure must be elucidated.[3][18]

Why High-Resolution Mass Spectrometry (HRMS)?

Using a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is critical. It provides a highly accurate mass measurement (typically < 2 ppm mass error), which allows for the confident determination of the elemental composition of an impurity.[7][] Tandem MS (MS/MS) experiments, where the impurity ion is fragmented, provide further structural clues.[8][]

Impurity_ID_Logic start Impurity detected by HPLC-UV exceeds ICH identification threshold lcms_analysis Perform LC-HRMS Analysis start->lcms_analysis accurate_mass Obtain Accurate Mass of Impurity (MS1 Spectrum) lcms_analysis->accurate_mass msms_analysis Perform MS/MS Fragmentation accurate_mass->msms_analysis Mass Found propose_structure Propose Structure(s) based on: - Accurate Mass (Elemental Formula) - Fragmentation Pattern - Synthetic Pathway Knowledge msms_analysis->propose_structure confirm_structure Confirm Structure by: - Synthesis of Reference Standard - Isolation & NMR Analysis propose_structure->confirm_structure

Sources

Validation

Chiral separation methods for 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine isomers

An authoritative guide to the chiral separation of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine requires a deep understanding of its structural idiosyncrasies. As a highly functionalized building block, this compound pr...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the chiral separation of 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine requires a deep understanding of its structural idiosyncrasies. As a highly functionalized building block, this compound presents two distinct chromatographic challenges: a basic secondary amine (the pyrrolidine ring, pKa ~9.5) that causes severe peak tailing on unprotected silica, and an electron-deficient, sterically hindered halogenated pyridine ring.

Because this molecule shares a core structural motif with nornicotine (a pyrrolidine-substituted pyridine), separation strategies that are highly effective for minor tobacco alkaloids and their derivatives are directly translatable to this compound 12.

This guide objectively compares the three most robust methodologies for resolving its enantiomers—Supercritical Fluid Chromatography (SFC), Normal-Phase HPLC, and Diastereomeric Salt Resolution—detailing the mechanistic causality behind each protocol.

Strategic Decision Matrix

The selection of a separation modality is dictated by the scale of the operation and the required turnaround time.

G A Racemic 2-Chloro-5-fluoro-3- (pyrrolidin-2-yl)pyridine B Scale of Separation? A->B C Analytical / Milligram Scale (High Throughput) B->C < 1g D Preparative / Kilogram Scale (Process Chemistry) B->D > 100g E Chiral SFC (Immobilized CSP + CO2/MeOH/DEA) C->E Primary Choice F Chiral HPLC (Coated CSP + Hexane/IPA/DEA) C->F Secondary Choice G Diastereomeric Salt Resolution (e.g., D-DTTA in EtOH) D->G Cost-Effective

Workflow for selecting the optimal chiral separation strategy based on operational scale.

Comparative Performance Data

To facilitate objective decision-making, the quantitative performance metrics of the three primary separation modalities are summarized below. Data reflects typical outcomes for basic pyrrolidine-pyridine derivatives.

Separation ModalityTypical Enantiomeric Excess (ee%)Recovery / YieldAverage Run TimeScalability LimitSolvent Consumption
Chiral SFC > 99.5%> 95%3 - 8 mins~100g (Prep-SFC)Very Low (CO2-based)
Normal-Phase HPLC > 99.0%> 90%15 - 30 mins~10g (Prep-HPLC)High (Hexane/IPA)
Diastereomeric Salt 95.0% - 99.0% (post-recryst.)35% - 45% (per enantiomer)24 - 48 hoursMulti-KilogramModerate (Recyclable)

Method 1: Chiral Supercritical Fluid Chromatography (SFC)

The Analytical and Semi-Prep Gold Standard

Causality & Mechanism: SFC utilizes supercritical CO₂, which possesses gas-like diffusivity and liquid-like density, enabling high flow rates without the penalty of excessive backpressure. However, CO₂ forms trace amounts of carbonic acid in the presence of moisture. For a basic pyrrolidine, this slight acidity protonates the secondary amine, leading to severe ionic interactions with residual silanols on the silica support of the Chiral Stationary Phase (CSP). To counteract this, a basic modifier (e.g., 0.2% Diethylamine, DEA) must be added to the methanol co-solvent. This maintains the pyrrolidine in its free-base form and competitively masks the silanols, ensuring sharp, symmetrical peaks 3. Immobilized polysaccharide phases (e.g., Chiralpak IC) are preferred over coated phases as they are highly robust against basic additives.

Self-Validating Protocol:

  • System Equilibration: Equilibrate the SFC system with a mobile phase of CO₂ / Methanol (80:20 v/v) containing 0.2% DEA. Set the Active Back Pressure Regulator (ABPR) to 150 bar and column oven to 40°C.

  • Column Installation: Install an immobilized cellulose-based column (e.g., CHIRAL ART Cellulose-SB or Chiralpak IC, 5 µm, 4.6 × 250 mm).

  • Suitability & Baseline Check (Validation Step): Inject 5 µL of a 1 mg/mL racemic standard. Calculate the Resolution (

    
    ) and Asymmetry factor (
    
    
    
    ).
    • Validation Gate: Proceed only if

      
       and 
      
      
      
      . If
      
      
      , increase DEA concentration to 0.3% to further suppress silanol activity.
  • Sample Analysis: Inject the unknown sample, monitoring via PDA detector at 254 nm (optimal for the halogenated pyridine chromophore).

  • Carryover Verification: Perform a blank injection (pure methanol) immediately post-sample. Basic amines frequently adsorb to stainless steel tubing; a clean blank validates that the previous integration is accurate and free of ghost peaks.

Method 2: Normal-Phase Chiral HPLC

The Accessible Alternative

Causality & Mechanism: Normal-phase HPLC relies on non-polar bulk solvents (hexane) to drive strong hydrogen bonding and dipole-dipole interactions between the analyte and the polysaccharide CSP. The separation of nornicotine analogs has historically relied heavily on these phases 4. The bulky chloro and fluoro halogens on the pyridine ring provide rigid steric bulk that enhances differential spatial fitting into the chiral cavities of amylose-based CSPs (like Chiralpak AD-H).

Self-Validating Protocol:

  • Mobile Phase Preparation: Prepare a mixture of Hexane / Isopropanol (85:15 v/v). Add 0.1% v/v Triethylamine (TEA). Degas the mixture thoroughly via ultrasonication under vacuum.

  • Equilibration: Flush a Chiralpak AD-H column (4.6 × 250 mm) at 1.0 mL/min until the baseline is completely stable (typically requires ~30 column volumes).

  • Resolution Confirmation: Inject the racemic mixture. Ensure baseline separation is achieved. (Note: Run times will be 3-5x longer than SFC due to the lower optimal linear velocities of liquid mobile phases).

  • Fraction Collection & Preservation (Validation Step): If performing preparative HPLC, collect the enantiomeric fractions based on a predefined UV threshold.

    • Validation Gate: Immediately evaporate the collected fractions under reduced pressure at < 30°C. Prolonged exposure of the pyrrolidine to TEA in the concentrated fraction can induce base-catalyzed degradation or racemization over time.

Method 3: Diastereomeric Salt Resolution

The Process-Scale Workhorse

Causality & Mechanism: For kilogram-scale manufacturing, preparative chromatography becomes cost-prohibitive. Diastereomeric resolution exploits the inherent basicity of the pyrrolidine nitrogen to form stable salts with enantiopure chiral acids 5. Utilizing a resolving agent like Di-p-toluoyl-D-tartaric acid (D-DTTA) creates two distinct diastereomeric salts. The bulky toluoyl groups amplify the crystal lattice energy differences between the (R)-amine·D-DTTA and (S)-amine·D-DTTA salts, allowing the less soluble diastereomer to selectively precipitate from a protic solvent like ethanol.

Self-Validating Protocol:

  • Salt Formation: Dissolve 1.0 equivalent of racemic 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine in absolute ethanol (10 mL per gram of substrate). Heat the solution to 60°C.

  • Acid Addition: Slowly add 0.5 to 1.0 equivalent of D-DTTA dissolved in warm ethanol dropwise to the stirring solution.

  • Controlled Crystallization: Cool the mixture to room temperature at a strictly controlled rate of 5°C/hour. Causality: Rapid cooling causes kinetic precipitation, trapping the unwanted soluble diastereomer in the mother liquor. Slow cooling ensures thermodynamic control and large crystal growth. Stir for 12 hours.

  • Isolation: Filter the precipitate. Wash the filter cake with ice-cold ethanol to flush out any residual soluble diastereomer.

  • Orthogonal Validation (Free-basing): Take a 10 mg aliquot of the isolated salt. Treat it with 1M NaOH (aq) to break the salt, extract the free amine into dichloromethane, and analyze the organic layer using the SFC method (Method 1).

    • Validation Gate: If the calculated ee% is < 98%, the bulk salt must undergo a second recrystallization from ethanol before proceeding to full-scale free-basing.

Mechanistic Pathway of Chiral Recognition

Understanding how the analyte interacts with the stationary phase is critical for troubleshooting chromatographic methods. The diagram below illustrates the hierarchy of molecular interactions.

G A Analyte: 2-Chloro-5-fluoro-3- (pyrrolidin-2-yl)pyridine B Pyrrolidine (NH) A->B C Pyridine / Halogens A->C G Steric Fit in Chiral Cavity A->G E Hydrogen Bonding (Primary Recognition) B->E F Pi-Pi / Dipole Interactions (Secondary Recognition) C->F D Chiral Stationary Phase (Amylose/Cellulose) E->D F->D G->D

Mechanistic pathways of chiral recognition between the analyte and polysaccharide CSPs.

References

  • Evaluation of Several Minor Alkaloid Levels in Tobacco with Separation of R- and S-Nornicotine. SciSpace.[Link]

  • Analysis of N'-nitrosonornicotine enantiomers in human urine by chiral stationary phase liquid chromatography-nanoelectrospray ionization-high resolution tandem mass spectrometry. PubMed / NIH.[Link]

  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. AUB ScholarWorks.[Link]

  • Inhibition of Insulin-Regulated Aminopeptidase by Imidazo [1,5-α]pyridines—Synthesis and Evaluation. MDPI.[Link]

  • METHOD FOR SYNTHESIZING (S)-NICOTINE. European Patent Office (EPO). [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-5-fluoro-3-(pyrrolidin-2-YL)pyridine

Comprehensive Safety and Operational Guide: Handling 2-Chloro-5-fluoro-3-(pyrrolidin-2-YL)pyridine As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a self-validating system...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-Chloro-5-fluoro-3-(pyrrolidin-2-YL)pyridine

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a self-validating system rooted in molecular causality. When handling complex, multi-functional halogenated heterocycles like 2-Chloro-5-fluoro-3-(pyrrolidin-2-YL)pyridine, standard operating procedures must be elevated. This guide synthesizes technical accuracy with field-proven insights to provide researchers and drug development professionals with an authoritative operational framework.

Physicochemical Hazard Profile: The Causality of Risk

To design an effective Personal Protective Equipment (PPE) matrix, we must first deconstruct the molecule's structural vulnerabilities. The hazards of 2-Chloro-5-fluoro-3-(pyrrolidin-2-YL)pyridine are tripartite:

  • The Pyridine Core: Pyridine derivatives are highly lipophilic, rendering them capable of rapid dermal permeation[1]. They act as systemic toxins, affecting the central nervous system and hepatic pathways.

  • Halogenation (Fluoro & Chloro Substituents): The presence of fluorine and chlorine atoms introduces a severe thermal decomposition risk. Under high heat or acidic conditions, these groups can liberate Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases[2]. HF is uniquely insidious; it penetrates tissue deeply, causing delayed, severe necrosis and systemic hypocalcemia.

  • The Pyrrolidine Moiety: As a secondary aliphatic amine, the pyrrolidine ring is highly basic and nucleophilic. It is a severe irritant and corrosive agent, capable of causing irreversible ocular damage and skin burns upon contact[3].

Hazard_Causality Molecule 2-Chloro-5-fluoro-3- (pyrrolidin-2-YL)pyridine Pyridine Pyridine Core Rapid Dermal Permeation Molecule->Pyridine Halogens Fluoro/Chloro Substituents HF/HCl Gas Risk Molecule->Halogens Pyrrolidine Pyrrolidine Moiety Corrosive Secondary Amine Molecule->Pyrrolidine PPE_Butyl Butyl Rubber Gloves Pyridine->PPE_Butyl PPE_Scrubber Fume Hood / Scrubber Halogens->PPE_Scrubber PPE_Goggles Face Shield & Goggles Pyrrolidine->PPE_Goggles

Logical relationship between molecular structure hazards and required protective measures.

Personal Protective Equipment (PPE) Matrix

The most critical failure point in handling pyridine and pyrrolidine derivatives is improper glove selection. Standard disposable nitrile gloves offer a false sense of security, as these solvents permeate nitrile in under 10 minutes[4].

Quantitative Glove Permeation Data

Glove MaterialBreakthrough Time (Pyridine/Pyrrolidine)Degradation RatingOperational Recommendation
Nitrile (Standard, 4-8 mil) < 10 minutesPoorDO NOT USE for liquid handling[4].
Neoprene 10 - 30 minutesFairIncidental splash protection only.
Butyl Rubber (14-32 mil) > 480 minutesExcellentHighly Recommended for primary handling[4].
Silver Shield / 4H Laminated > 480 minutesExcellentHighly Recommended (can be worn under nitrile).

Mandatory PPE Ensemble:

  • Hand Protection: Heavy-duty Butyl rubber gloves (minimum 14 mil) or Silver Shield laminated gloves worn beneath standard nitrile gloves (to regain tactile dexterity)[4].

  • Eye & Face Protection: Indirect-vented chemical splash goggles paired with a full-face shield (ANSI Z87.1+ compliant) to protect against the highly corrosive pyrrolidine moiety[3].

  • Respiratory Protection: All operations must be conducted inside a certified Class II, Type B2 chemical fume hood (minimum face velocity of 100 fpm). If engineering controls fail, a NIOSH-approved full-face respirator equipped with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory[1].

  • Body Protection: Flame-resistant (FR) laboratory coat (e.g., Nomex) and a chemically resistant butyl or neoprene apron.

Operational Plan & Handling Protocols

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure absolute containment and chemical stability.

Step 1: Pre-Operational Verification

  • Verify fume hood inward airflow using a visual indicator (e.g., Kimwipe test or digital monitor).

  • Ensure calcium gluconate gel (2.5%) is readily available in the laboratory's first aid kit. This is the specific antidote for accidental HF exposure resulting from fluorinated compound decomposition.

Step 2: Weighing and Transfer

  • Weigh the compound using an enclosed analytical balance situated within a ventilated enclosure or glove box.

  • Use static-dissipative spatulas to prevent static discharge, as pyridine derivatives can form explosive vapor-air mixtures[1].

Step 3: Reaction Execution

  • Conduct all syntheses under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.

  • Avoid exposing the compound to strong oxidizing agents or concentrated mineral acids, which can trigger violent exothermic reactions and the release of toxic HF/HCl gases[2].

Step 4: Quenching and Workup

  • Quench reactions using mildly alkaline aqueous solutions (e.g., saturated sodium bicarbonate) to neutralize the basic pyrrolidine ring and safely sequester any liberated halide ions as stable salts.

SOP_Workflow Step1 1. Pre-Operation Verify Fume Hood & PPE Step2 2. Weighing & Transfer Enclosed Balance Step1->Step2 Step3 3. Reaction Setup Inert Atmosphere (N2/Ar) Step2->Step3 Step4 4. Quenching Alkaline Conditions Step3->Step4 Step5 5. Waste Segregation Halogenated Stream Step4->Step5 Step6 6. Decontamination Surface & Tools Step5->Step6

Step-by-step experimental workflow for handling halogenated pyridine derivatives.

Spill Response and Decontamination Plan

In the event of a spill, standard solvent cleanup procedures are insufficient due to the compound's toxicity and corrosivity.

  • Step 1: Evacuation and Isolation: Immediately evacuate personnel from the immediate vicinity. Maximize fume hood exhaust and ensure the room's negative pressure system is active.

  • Step 2: PPE Escalation: Responders must don Butyl rubber gloves, a chemical-resistant suit, and a self-contained breathing apparatus (SCBA) if the spill exceeds 100 mL outside a fume hood[1].

  • Step 3: Containment and Absorption: Do NOT use combustible materials like sawdust. Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or specialized universal spill pads)[1].

  • Step 4: Neutralization: For residual contamination, carefully wipe the area with a dilute, weakly acidic solution (like 5% acetic acid) to neutralize the basic pyrrolidine residues, followed by a thorough wash with soap and water.

Disposal Plan

Halogenated organic compounds require strict segregation to prevent environmental contamination and hazardous cross-reactions.

  • Step 1: Segregation: Collect all liquid waste, contaminated washings, and solid absorbents in tightly sealed, clearly labeled high-density polyethylene (HDPE) containers designated strictly for "Halogenated Organic Waste" . Do not mix with non-halogenated solvents.

  • Step 2: Labeling: Clearly mark the waste container with the specific chemical constituents, noting the presence of "Fluorinated/Chlorinated Pyridine Derivatives."

  • Step 3: Incineration Logistics: The material must be disposed of via a licensed professional waste disposal service. It must be processed in a chemical incinerator equipped with an afterburner and an alkaline scrubber[5]. The scrubber is absolutely critical to capture and neutralize the highly corrosive HF and HCl gases generated during the combustion of the fluoro- and chloro- substituents.

References

  • Title: 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Source: jubilantingrevia.com.
  • Title: 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET. Source: cdhfinechemical.com.
  • Title: SAFETY DATA SHEET: Pyridine. Source: fishersci.com.
  • Title: Pyrrolidine - HAZARD SUMMARY. Source: nj.gov.
  • Title: CHEMICAL HANDLING GLOVE GUIDE. Source: hkust.edu.hk.

Sources

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